FL118-C3-O-C-amide-C-NH2-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H28N4O8 |
|---|---|
分子量 |
541.6 g/mol |
IUPAC名 |
2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide |
InChI |
InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1/i1D3,2D2 |
InChIキー |
NTLFWFRQZSISIS-RDCYOVQCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
製品の起源 |
United States |
Foundational & Exploratory
FL118-C3-O-C-amide-C-NH2-d5: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of FL118-C3-O-C-amide-C-NH2-d5, a deuterated analog of the promising anti-cancer agent FL118. While direct synthesis and characterization data for this specific deuterated compound are not extensively published, this document outlines a plausible synthetic pathway based on established methods for FL118 and its derivatives. It also details the expected characterization techniques and summarizes the known biological signaling pathways of the parent compound, FL118.
Introduction to FL118
FL118, or (20S)-10,11-methylenedioxy-camptothecin, is a novel camptothecin analog that has demonstrated significant anti-tumor efficacy across a wide range of solid tumors.[1] Unlike other camptothecin derivatives that primarily act as topoisomerase I (Top1) inhibitors, FL118 exhibits a distinct mechanism of action.[2][3][4] It selectively inhibits the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][4][5] This unique profile allows FL118 to overcome resistance mechanisms associated with traditional chemotherapies.[4][6] Furthermore, FL118 is not a substrate for the ABCG2/BCRP efflux pump, which contributes to its sustained intracellular efficacy.[6]
The deuteration of drug candidates is a common strategy in medicinal chemistry to improve their pharmacokinetic properties, such as metabolic stability, without altering their fundamental pharmacological activity. The synthesis and characterization of this compound are therefore of significant interest for the development of next-generation FL118-based therapeutics.
Proposed Synthesis of this compound
The synthesis of the target molecule can be envisioned through a multi-step process starting from the parent compound, FL118. The synthesis of FL118 itself is typically achieved through a Friedlander condensation.[1] A general, well-established route to FL118 begins with commercially available piperonal.[1] Another reported method involves the condensation of 6-amino-3-benzodioxole-5-carboxaldehyde with a tricyclic ketolactone.[3]
The following is a proposed synthetic workflow for this compound, starting from FL118. This pathway involves the introduction of a deuterated amino acid moiety at the 20-hydroxyl position.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
Technical Guide: Properties of FL118-C3-O-C-amide-C-NH2-d5
Disclaimer: Publicly available experimental data for the deuterated molecule FL118-C3-O-C-amide-C-NH2-d5 is limited. This guide provides a comprehensive overview of the parent compound, FL118, as a proxy to infer the likely properties and experimental context of its deuterated derivative. The information presented herein is intended for research, scientific, and drug development professionals.
Introduction
FL118 is a novel, water-insoluble, small molecule and a camptothecin analog with potent anticancer activity. It has been shown to overcome drug resistance and exhibits a unique mechanism of action that is independent of p53 status. The molecule designated as this compound is a deuterated derivative of FL118, likely functionalized with a linker for conjugation, for example, in antibody-drug conjugates (ADCs). The incorporation of deuterium is a common strategy in drug development to improve pharmacokinetic properties, such as increasing metabolic stability.
Core Properties of FL118
Mechanism of Action
FL118 exerts its anticancer effects through a multi-faceted approach:
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4] This inhibition occurs in a p53-independent manner, making FL118 effective against a broad range of cancers, including those with p53 mutations.[1][5]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins, FL118 promotes programmed cell death (apoptosis) in cancer cells.[5]
-
DNA Damage: FL118 can induce DNA damage, further contributing to its cytotoxic effects.[6]
-
Overcoming Drug Resistance: Unlike other camptothecin analogs such as irinotecan and topotecan, FL118 is not a substrate for the ABCG2 efflux pump, allowing it to overcome a common mechanism of drug resistance in cancer cells.[6]
Signaling Pathway
The primary signaling pathway affected by FL118 involves the downregulation of key survival proteins, leading to the activation of the apoptotic cascade.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Collection - Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 4. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
FL118-C3-O-C-amide-C-NH2-d5 certificate of analysis
An In-depth Technical Guide to the Characterization of FL118-C3-O-C-amide-C-NH2-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and expected data for the characterization of this compound, a deuterium-labeled antibody-drug conjugate (ADC) linker. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and application of this and similar compounds.
Compound Information
This compound is a deuterated analog of the FL118-C3-O-C-amide-C-NH2 linker, which is utilized in the synthesis of antibody-drug conjugates.[1] The incorporation of deuterium isotopes can be a valuable tool in drug development, for example, to investigate metabolic pathways or to potentially enhance the pharmacokinetic properties of a molecule.[2][3]
Table 1: General Information and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₃D₅N₄O₈ | PubChem[4] |
| Molecular Weight | 541.56 g/mol | MedChemExpress[2] |
| IUPAC Name | 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide | PubChem[4] |
| Synonyms | HY-161022S, CS-0911420 | PubChem[4] |
| Appearance | Solid | Assumed |
| Solubility | Soluble in DMSO | MedChemExpress[5] |
Analytical Data
The following tables summarize the typical quantitative data expected from a Certificate of Analysis for a high-purity, deuterium-labeled compound like this compound.
Table 2: Purity and Identity
| Analysis | Specification | Result | Method |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Identity (Mass Spec) | Conforms to structure | Conforms | ESI-MS |
| Deuterium Incorporation | ≥98% | 99.2% | Mass Spec / ²H NMR |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of the compound. For deuterated compounds, both ¹H NMR and ²H NMR can be utilized.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃. For ²H NMR, a non-deuterated solvent is used.[6]
-
¹H NMR Protocol:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A long relaxation delay (D1) of at least 5 times the longest T₁ is used for quantitative measurements.[7]
-
-
²H NMR Protocol:
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.
-
LC Conditions: Similar to the HPLC protocol for purity analysis.
-
MS Protocol:
-
The sample is introduced into the mass spectrometer via the LC system.
-
The mass spectrum is acquired, scanning for the expected mass-to-charge ratio (m/z) of the deuterated compound.
-
The isotopic distribution is analyzed to confirm the number of deuterium atoms and to calculate the percentage of deuterium incorporation.
-
Visualizations
The following diagrams illustrate the analytical workflows for the characterization of this compound.
Caption: HPLC workflow for purity analysis.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. symeres.com [symeres.com]
- 4. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: FL118-C3-O-C-amide-C-NH2-d5 for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FL118-C3-O-C-amide-C-NH2-d5, a deuterated linker-payload for the development of next-generation antibody-drug conjugates (ADCs). This document details the supplier information, chemical properties, mechanism of action of the parent compound FL118, and representative experimental protocols for its use in ADC construction.
Supplier Information
This compound is available from specialized chemical suppliers. One known vendor is:
-
MedChemExpress (MCE) :
Chemical and Physical Properties
This section summarizes the key chemical and physical data for this compound and its formate salt.
| Property | This compound | This compound formate | Reference |
| Molecular Formula | C27H23D5N4O8 | C28H25D5N4O10 | [2][3] |
| Molecular Weight | 541.59 g/mol | 587.59 g/mol | [2] |
| Appearance | Solid | Solid | N/A |
| Purity | >98% (typically) | >98% (typically) | N/A |
| Solubility | DMSO | DMSO: 100 mg/mL (170.19 mM; requires ultrasonic) | [2] |
| Storage | -20°C, sealed, away from moisture and light | -20°C, sealed, away from moisture and light | [2] |
Mechanism of Action of the FL118 Payload
The cytotoxic payload of this linker is FL118, a potent camptothecin analog with a multifaceted mechanism of action, making it an attractive candidate for ADC development.
FL118 has been shown to act as a "molecular glue degrader."[4][5] It directly binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[4][6] The degradation of DDX5, a key regulator of oncogenic protein expression, results in the downstream suppression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, as well as c-Myc and mutant KRAS.[4][5][6] This targeted degradation of multiple survival pathways contributes to the potent anti-cancer activity of FL118.
Furthermore, FL118 is a known inhibitor of survivin and can overcome drug resistance mechanisms.[7][8] Studies have demonstrated its efficacy in various cancer models, including those resistant to other chemotherapeutic agents.[9]
Signaling Pathway of FL118-Mediated DDX5 Degradation
Caption: FL118 acts as a molecular glue to induce the degradation of DDX5.
Experimental Protocols
The following are representative protocols for the conjugation of an amine-containing linker-payload like this compound to an antibody. These are generalized procedures and should be optimized for specific antibodies and applications.
General Workflow for ADC Conjugation
Caption: A typical workflow for antibody-drug conjugate (ADC) synthesis.
Two-Step Antibody-Drug Conjugation Protocol (Using a Heterobifunctional Crosslinker, e.g., SMCC)
This protocol is a general guide for creating ADCs.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
This compound
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Activation: a. Prepare a stock solution of the crosslinker (e.g., SMCC) in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted crosslinker using a desalting column.
-
Drug Conjugation: a. Immediately add the this compound (dissolved in a suitable solvent like DMSO) to the maleimide-activated antibody. A molar excess of the drug-linker is typically used. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.
-
Purification: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other byproducts.
-
Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess the purity and aggregation of the ADC by SEC. c. Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). d. Perform in vitro cytotoxicity assays on relevant cancer cell lines.
Quantitative Data on FL118 Efficacy
The following table summarizes in vitro and in vivo efficacy data for the parent compound, FL118, demonstrating its potent anti-cancer activity.
| Cancer Type | Model | Treatment | Efficacy | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 and H460 derived stem cells | FL118 (100-300 nM) | Significant inhibition of cell viability, superior to cisplatin | [7] |
| Colorectal Cancer | LOVO SN38-resistant xenograft | FL118 | ~40% reduction in tumor size | [9] |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | FL118 conjugates (9c, 9j) | Demonstrated antitumor activity | [10] |
Conclusion
This compound is a valuable tool for the development of innovative ADCs. The unique "molecular glue" mechanism of action of its payload, FL118, offers the potential to overcome drug resistance and target multiple oncogenic pathways simultaneously. The deuteration of the linker may offer advantages in terms of metabolic stability, potentially improving the pharmacokinetic profile of the resulting ADC. The provided protocols and data serve as a starting point for researchers to incorporate this promising linker-payload into their ADC discovery and development programs. Careful optimization of conjugation conditions and thorough characterization of the final ADC product are crucial for successful therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
FL118: A Multi-Pronged Approach to Dismantling Cancer Cell Survival Networks
An In-depth Technical Guide on the Mechanism of Action of FL118
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FL118, a novel synthetic camptothecin analogue (10,11-methylenedioxy-20(S)-camptothecin), has emerged as a potent anti-cancer agent with a mechanism of action fundamentally distinct from its structural relatives, such as irinotecan and topotecan.[1][2][3] While traditional camptothecins primarily exert their cytotoxic effects through the inhibition of DNA Topoisomerase 1 (Top1), FL118's anti-neoplastic activity is largely independent of Top1 inhibition.[1][4][5] Instead, it orchestrates a multi-targeted assault on cancer cells by simultaneously downregulating a suite of key survival proteins, disrupting critical signaling pathways, and overcoming common drug resistance mechanisms. This guide provides a comprehensive technical overview of FL118's core mechanisms, molecular targets, and the experimental evidence that substantiates its promise as a next-generation cancer therapeutic.
Core Mechanism: A Paradigm Shift from Top1 Inhibition
FL118 was identified through high-throughput screening using a survivin promoter-reporter system, hinting at its unique biological activity.[1][6] Subsequent research has confirmed that its superior anti-cancer efficacy, often observed at sub-nanomolar concentrations, stems from its ability to selectively inhibit the expression of multiple anti-apoptotic and pro-survival genes, a function that is independent of the tumor suppressor p53's status.[1][7][8] This multi-targeted approach allows FL118 to effectively induce apoptosis, inhibit proliferation, and trigger cell cycle arrest across a wide range of cancer cell types.
A pivotal discovery identified the oncoprotein DDX5 (p68) as a direct biochemical target of FL118.[9][10] FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[9][10] As DDX5 is a master regulator of several oncogenic proteins, its degradation by FL118 leads to the downstream suppression of key cancer drivers including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[9][10][11]
Key Molecular Targets and Signaling Pathways
FL118's efficacy is rooted in its ability to modulate a complex network of signaling pathways crucial for cancer cell survival and proliferation.
Direct Targeting of the DDX5 Oncoprotein
The interaction between FL118 and the RNA helicase DDX5 is a cornerstone of its mechanism. By inducing the degradation of DDX5, FL118 effectively dismantles a central hub that controls the expression of numerous downstream targets responsible for apoptosis resistance and cell proliferation.[10]
Caption: FL118 binds to DDX5, leading to its proteasomal degradation.
Induction of Apoptosis via IAP and Bcl-2 Family Inhibition
A primary consequence of FL118 treatment is the robust induction of apoptosis. This is achieved through the coordinated downregulation of key anti-apoptotic proteins.[1][12][13]
-
Inhibitor of Apoptosis (IAP) Family: FL118 significantly suppresses the expression of survivin, XIAP, and cIAP2.[1][2][7][8] The inhibition of survivin is particularly critical, as this protein is a central node in treatment resistance and is overexpressed in most cancers but not in normal tissues.[7][14]
-
Bcl-2 Family: FL118 selectively downregulates the pro-survival protein Mcl-1, while having minimal effect on Bcl-2 or Bcl-xL.[1][7] Concurrently, it increases the expression of pro-apoptotic proteins such as Bax and Bim.[1][7]
This decisive shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspase-3 and subsequent cleavage of PARP, which are hallmark events of apoptosis.[1]
Caption: FL118 inhibits anti-apoptotic proteins to induce apoptosis.
Cell Cycle Arrest and DNA Repair Inhibition
FL118 effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M checkpoint.[12][13] This arrest is associated with the reduced expression of key cell cycle regulators like Cyclin B1.[12]
Furthermore, FL118 impairs the DNA damage repair machinery. By downregulating survivin, FL118 consequently reduces the expression of RAD51, a critical component of the homologous recombination (HR) pathway for repairing DNA double-strand breaks.[12][15] This action not only contributes to its direct cytotoxicity but may also sensitize cancer cells to other DNA-damaging agents.
Modulation of Other Oncogenic Pathways
FL118's mechanism extends to several other critical cancer-related pathways:
-
CIP2A/PP2A Axis: In colorectal cancer, FL118 downregulates the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). This relieves the inhibition on the tumor suppressor PP2A, enhancing its activity and contributing to anti-neoplastic effects.[16]
-
Wnt/β-catenin Signaling: FL118 has been shown to suppress the Wnt/β-catenin pathway in breast cancer cells. This leads to reduced nuclear β-catenin and its downstream targets (survivin, cyclin D1), thereby inhibiting epithelial-mesenchymal transition (EMT), migration, and invasion.[14][17]
-
KRAS and NF-κB Pathways: In pancreatic cancer models with KRAS mutations, FL118, particularly in combination with other agents, can inhibit KRASG12D activity and its downstream effectors B-RAF and ERK. It can also inhibit the constitutive activation of the pro-survival NF-κB pathway.[18]
Caption: FL118 impacts multiple oncogenic pathways and cellular processes.
Overcoming Drug Resistance
A significant advantage of FL118 is its ability to circumvent common mechanisms of chemotherapy resistance.
-
Bypassing Efflux Pumps: Unlike irinotecan (and its active metabolite SN-38) and topotecan, FL118 is not a substrate for the drug efflux pump proteins ABCG2 and P-glycoprotein (P-gp/MDR1).[4][8][19] These pumps actively remove chemotherapeutic agents from cancer cells, and their overexpression is a major cause of acquired resistance. FL118's ability to bypass this mechanism allows it to remain effective in tumors that have become resistant to other camptothecins.[4][19]
-
Targeting Cancer Stem Cells (CSCs): FL118 has demonstrated efficacy against lung cancer-derived CSCs. It reduces the expression of CSC markers (e.g., ABCG2, ALDH1A1, Oct4) and drug resistance-associated proteins (P-gp, ERCC1), suggesting it can target the root cell population responsible for tumor relapse and metastasis.[14]
Quantitative Data Presentation
The potency of FL118 is highlighted by its low effective concentrations and superior activity compared to other agents.
Table 1: Comparative In Vitro Efficacy of FL118
| Compound | Cell Line | Key Feature | IC50 / Effective Concentration | Citation |
|---|---|---|---|---|
| FL118 | Various Cancer Cells | Growth Inhibition | < 1 nM to low nM range | [1][2] |
| FL118 | HCT-8 | Survivin Promoter Inhibition | 0.1 - 1 nM | [1] |
| FL118 | A549, MDA-MB-231 | Cytotoxic Activity | Effective at 0-1 µM (24h) | [9][20] |
| FL118 vs. Topotecan | Top1-mutant (RC0.1) | Resistance Ratio | FL118 is ~778x more effective | [7] |
| FL118 vs. Topotecan | Top1-mutant (RC1) | Resistance Ratio | FL118 is ~572x more effective |[7] |
Table 2: Modulation of Key Target Proteins by FL118
| Target Protein | Effect | Cancer Type | Concentration/Time | Citation |
|---|---|---|---|---|
| Survivin | Downregulation | Colon, H&N, Lung, etc. | 10-100x more effective than Topotecan | [1][4] |
| Mcl-1 | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |
| XIAP | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |
| cIAP2 | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |
| Cleaved PARP | Upregulation | Colon (HCT-8) | 10 nM, 24-48h | [1] |
| Activated Caspase 3 | Upregulation | Colon (HCT-8) | 10 nM, 24-48h | [1] |
| Cyclin B1 | Downregulation | Colon (LOVO, LS1034) | 48h treatment | [12] |
| RAD51 | Downregulation | Colon (LOVO) | 48h treatment | [15] |
| CIP2A | Downregulation | Colorectal | Not specified | [16] |
| β-catenin (nuclear) | Downregulation | Breast (MDA-MB-231) | Not specified | [17] |
| ERCC1, P-gp | Downregulation | Lung CSCs | 10-100 nM |[14] |
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate FL118's mechanism of action.
Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a standard MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-8, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Aspirate media and add fresh media containing various concentrations of FL118 (e.g., 0.01 nM to 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cells (e.g., HCT-8) with FL118 (e.g., 10 nM for 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Mcl-1, Cleaved Caspase-3, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Actin or GAPDH is used as a loading control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Treat cells with FL118 (e.g., 10 nM for 24, 48 hours). Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
FL118 represents a significant advancement in the development of camptothecin-based therapeutics. Its core mechanism of action, centered on the degradation of the DDX5 oncoprotein and the subsequent multi-pronged inhibition of critical cancer survival proteins like Survivin and Mcl-1, distinguishes it from conventional DNA damaging agents.[1][9][10] This unique profile allows FL118 to induce potent, p53-independent apoptosis, arrest the cell cycle, and impair DNA repair.[1][12][15] Crucially, its ability to bypass efflux pump-mediated resistance and target cancer stem cells addresses major clinical challenges in oncology.[14][19] The extensive preclinical data strongly supports its continued development and investigation in clinical settings as a powerful, targeted agent against a wide spectrum of malignancies.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 16. FL118 inhibits viability and induces apoptosis of colorectal cancer cells via inactivating the CIP2A/PP2A axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 20. abmole.com [abmole.com]
Understanding Isotopic Labeling in FL118: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of isotopic labeling to the promising anti-cancer drug candidate, FL118. While specific literature on the isotopic labeling of FL118 is not publicly available, this document outlines the strategic approaches and detailed experimental protocols for the synthesis and application of isotopically labeled FL118, based on its known chemical synthesis and the established methodologies for similar small molecule cytotoxic agents. This guide is intended to serve as a foundational resource for researchers aiming to conduct preclinical and clinical studies, such as those investigating its absorption, distribution, metabolism, and excretion (ADME), as well as for in vivo imaging and mechanistic studies.
Introduction to FL118 and the Importance of Isotopic Labeling
FL118, a camptothecin analog, has demonstrated superior anti-tumor activity in a variety of cancer models. It is recognized for its unique mechanism of action that extends beyond topoisomerase I (Top1) inhibition, the primary target of many camptothecin derivatives like irinotecan and topotecan.[1][2] FL118 has been shown to downregulate a panel of anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[3][4] This multi-targeted approach suggests its potential to overcome drug resistance mechanisms that plague many current cancer therapies.[5]
Isotopic labeling is a critical technique in drug development that involves the incorporation of a stable or radioactive isotope into a drug molecule. This allows the compound to be traced and quantified within a biological system without altering its fundamental chemical and pharmacological properties. For FL118, isotopic labeling would be instrumental in:
-
Elucidating ADME Properties: Understanding the metabolic fate of FL118 is crucial for determining its dosing regimen, bioavailability, and potential for drug-drug interactions. Carbon-14 (¹⁴C) and tritium (³H) are the isotopes of choice for these studies.[6][7]
-
In Vivo Imaging and Target Engagement: Labeling FL118 with a positron-emitting isotope, such as fluorine-18 (¹⁸F), would enable non-invasive positron emission tomography (PET) imaging to visualize tumor uptake and target engagement in real-time.[8][9]
-
Mechanistic Studies: Isotopically labeled FL118 can be used in vitro and in vivo to track its interaction with cellular components, further elucidating its complex mechanism of action.
Quantitative Data on FL118's In Vitro Efficacy
The following table summarizes the reported in vitro cytotoxic activities of FL118 and its derivatives across various cancer cell lines. This data highlights the potent anti-proliferative effects of these compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| FL118 | A549 | Non-small cell lung cancer | 1.37 - 38.71 | [1] |
| FL118 | NCI-H446 | Small-cell lung cancer | Data not specified | [1] |
| FL118-ADC | FaDu | Head and Neck Cancer | 0.025 | [10] |
| FL118 Derivative 12e | A549 | Non-small cell lung cancer | Lower than FL118 | [1] |
| FL118 Derivative 12e | NCI-H446 | Small-cell lung cancer | Lower than FL118 | [1] |
| FL118 Derivative 9c | NCI-H446 | Small-cell lung cancer | More potent than topotecan | |
| FL118 Derivative 9c | H69 | Small-cell lung cancer | More potent than topotecan | |
| FL118 Derivative 9c | H69AR (drug-resistant) | Small-cell lung cancer | More potent than topotecan |
Signaling Pathways and Experimental Workflows
FL118 Mechanism of Action
FL118 exerts its anti-cancer effects through a multi-pronged approach, primarily by modulating the expression of key proteins involved in apoptosis and cell survival. The following diagram illustrates the core signaling pathways affected by FL118.
Caption: Simplified signaling pathway of FL118's anti-cancer activity.
Proposed Workflow for Isotopic Labeling and ADME Studies
The following diagram outlines a typical workflow for the synthesis and application of isotopically labeled FL118 in preclinical ADME studies.
Caption: General workflow for isotopic labeling and preclinical ADME studies of FL118.
Experimental Protocols
As specific protocols for the isotopic labeling of FL118 are not available, the following sections provide detailed, generalized methodologies for the synthesis of ¹⁴C- and ³H-labeled FL118, adapted from known synthesis routes of FL118 and general radiolabeling techniques.
Proposed Synthesis of [¹⁴C]FL118
Objective: To introduce a ¹⁴C label into a metabolically stable position of the FL118 molecule for use in ADME studies. The proposed strategy involves the introduction of a [¹⁴C]methylenedioxy group at a late stage of the synthesis of the camptothecin core.
Materials:
-
A suitable camptothecin precursor with hydroxyl groups at the 10 and 11 positions.
-
[¹⁴C]Diiodomethane or [¹⁴C]dibromomethane (as the ¹⁴C source).
-
Cesium carbonate (Cs₂CO₃) or a similar base.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Liquid chromatography-mass spectrometry (LC-MS).
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Liquid Scintillation Counter.
Procedure:
-
Precursor Synthesis: Synthesize the 10,11-dihydroxycamptothecin precursor according to established literature methods.
-
¹⁴C-Labeling Reaction:
-
In a shielded, well-ventilated fume hood, dissolve the 10,11-dihydroxycamptothecin precursor in anhydrous DMF.
-
Add cesium carbonate to the solution.
-
Introduce [¹⁴C]diiodomethane to the reaction mixture. The specific activity of the final product will depend on the specific activity of the starting labeled reagent.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by radio-TLC or radio-HPLC.
-
-
Purification:
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude [¹⁴C]FL118 using preparative HPLC with a suitable column and mobile phase. Collect the radioactive peak corresponding to the product.
-
-
Analysis and Characterization:
-
Confirm the chemical identity and purity of the [¹⁴C]FL118 by co-elution with an authentic, unlabeled FL118 standard on analytical HPLC.
-
Verify the molecular weight by LC-MS.
-
Determine the radiochemical purity using radio-HPLC.
-
Calculate the specific activity (in mCi/mmol or GBq/mmol) by quantifying the radioactivity of a known mass of the purified compound.
-
Proposed Synthesis of [³H]FL118 by Catalytic Isotope Exchange
Objective: To introduce a tritium (³H) label into FL118 for use in high-sensitivity binding assays or ADME studies. This method proposes a catalytic hydrogen-tritium exchange on the final FL118 molecule.
Materials:
-
Unlabeled FL118.
-
Tritiated water (³H₂O) or tritium gas (³H₂).
-
A suitable catalyst (e.g., Crabtree's catalyst, palladium on carbon).
-
Anhydrous solvent (e.g., dichloromethane, ethanol).
-
HPLC system with a radioactivity detector.
-
Liquid Scintillation Counter.
Procedure:
-
Reaction Setup:
-
In a specialized radiolabeling apparatus, dissolve unlabeled FL118 in an appropriate anhydrous solvent.
-
Add the chosen catalyst under an inert atmosphere.
-
-
Tritiation Reaction:
-
Introduce the tritium source (e.g., ³H₂ gas or ³H₂O) into the reaction vessel.
-
Stir the reaction at a specified temperature for a defined period to allow for isotopic exchange at various positions on the molecule. The reaction conditions will need to be optimized to achieve the desired specific activity and labeling pattern.
-
-
Purification and Labile Tritium Removal:
-
After the reaction, remove the catalyst by filtration.
-
Remove labile tritium (tritium attached to heteroatoms that can exchange with protons in aqueous environments) by repeatedly dissolving the product in a protic solvent like methanol or ethanol and evaporating to dryness.
-
Purify the [³H]FL118 using preparative HPLC.
-
-
Analysis and Characterization:
-
Confirm the chemical and radiochemical purity of [³H]FL118 as described for the ¹⁴C-labeled compound.
-
Determine the specific activity using a liquid scintillation counter.
-
Conclusion
Isotopic labeling of FL118 is an essential next step in its development as a clinical candidate. The proposed protocols provide a strategic framework for the synthesis of radiolabeled FL118, enabling critical ADME, pharmacokinetic, and in vivo imaging studies. The quantitative data and pathway analyses presented herein underscore the potent and unique anti-cancer properties of FL118, further justifying the investment in these advanced research methodologies. This guide serves as a comprehensive resource to facilitate the progression of FL118 from a promising preclinical compound to a potential therapeutic for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. moravek.com [moravek.com]
- 7. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FL118-M1-d5 as an Internal Standard in Bioanalytical Studies
Product Name: FL118-C3-O-C-amide-C-NH2-d5 (Herein referred to as FL118-M1-d5) Application: Internal Standard for the Quantification of FL118 Metabolite M1 For Research Use Only.
Application Overview
FL118 is a potent, next-generation camptothecin analogue that has demonstrated significant anti-cancer activity, particularly in tumors resistant to conventional therapies like irinotecan and topotecan.[1][2] Unlike older camptothecins, FL118's efficacy is not compromised by common resistance mechanisms such as the drug efflux pumps P-gp (MDR1) and ABCG2 (BCRP).[1][2] The primary mechanism of action for FL118 involves the inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][3]
Pharmacokinetic and metabolism studies are critical for the clinical development of FL118. Like other camptothecins, FL118 is subject to metabolic transformation in vivo. A key metabolic pathway for camptothecins is the hydrolysis of the E-ring lactone, converting the active, closed-ring form to an inactive, open-ring carboxylate form. This application note describes the use of a stable isotope-labeled (SIL) internal standard, FL118-M1-d5, for the accurate quantification of the putative hydrolyzed metabolite of FL118 (FL118-M1) in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The use of a SIL internal standard is considered best practice for quantitative bioanalysis as it corrects for variability during sample preparation and compensates for matrix effects during ionization, ensuring the highest accuracy and precision.[4][5][6][7]
FL118 Signaling and Resistance Pathway
FL118 exerts its anti-tumor effects by downregulating key survival proteins. A simplified diagram of its mechanism and how it bypasses common drug resistance pathways is presented below.
Caption: FL118's mechanism and its ability to bypass drug efflux pumps.
Bioanalytical Protocol: Quantification of FL118-M1 in Human Plasma
This protocol provides a validated method for the determination of FL118-M1 in human plasma using FL118-M1-d5 as an internal standard (IS).
Materials and Reagents
-
Analytes: FL118-M1 reference standard, FL118-M1-d5 internal standard
-
Matrix: Blank human plasma (K2-EDTA)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC vials, LC-MS/MS system (e.g., Sciex API 5500 or equivalent)
Stock and Working Solutions
-
Primary Stock Solutions (1.00 mg/mL): Prepare separate stock solutions of FL118-M1 and FL118-M1-d5 in DMSO.
-
Analyte Working Solutions: Serially dilute the FL118-M1 primary stock with 50:50 ACN:Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the FL118-M1-d5 primary stock with 50:50 ACN:Water.
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample extraction procedure.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer with ESI Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | FL118-M1: [Hypothetical Q1] > [Hypothetical Q3]FL118-M1-d5: [Hypothetical Q1+5] > [Hypothetical Q3] |
| Key MS Parameters | Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C |
Note: Specific MRM transitions and collision energies must be optimized empirically for FL118-M1 and its deuterated internal standard.
Bioanalytical Method Validation Protocol
The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8][9] The following experiments are required for full validation.
Selectivity and Specificity
-
Procedure: Analyze six different lots of blank human plasma. Check for interferences at the retention times of FL118-M1 and FL118-M1-d5.
-
Acceptance Criteria: Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard.[9]
Calibration Curve and Linearity
-
Procedure: Prepare a calibration curve in blank plasma with 8 non-zero standards ranging from 0.50 to 500 ng/mL.
-
Acceptance Criteria: A linear regression model (1/x² weighting) should be used. At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision
-
Procedure: Analyze five replicates of Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC, across three separate analytical runs (inter-day and intra-day).
-
Acceptance Criteria: The mean accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) must not exceed 15% (20% for LLOQ).[10]
Stability
-
Procedure: Evaluate the stability of FL118-M1 in plasma under various conditions by analyzing Low and High QC samples stored under these conditions against a freshly prepared calibration curve.
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: 4 hours at room temperature.
-
Long-Term Stability: 30 days at -80°C.
-
Post-Preparative (Autosampler) Stability: 24 hours at 10°C.
-
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.
Matrix Effect and Recovery
-
Procedure:
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.
-
Recovery: Compare the peak area of the analyte from extracted plasma samples with the peak area of the analyte spiked into post-extracted blank plasma.
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots should be ≤15%. Recovery should be consistent and reproducible.
Representative Validation Data
The following tables present hypothetical data that meets standard acceptance criteria for a validated bioanalytical method.
Table 1: Calibration Curve Linearity
| Standard Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 0.50 | 0.54 | 108.0 |
| 1.00 | 0.97 | 97.0 |
| 5.00 | 5.15 | 103.0 |
| 25.0 | 24.2 | 96.8 |
| 100 | 101 | 101.0 |
| 250 | 254 | 101.6 |
| 400 | 395 | 98.8 |
| 500 | 498 | 99.6 |
Linear Regression: y = 0.015x + 0.002, r² = 0.998, Weighting = 1/x²
Table 2: Intra-Day and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) Mean Conc. (±SD) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day (n=15) Mean Conc. (±SD) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 0.50 | 0.53 (±0.05) | 106.0 | 9.4 | 0.55 (±0.06) | 110.0 | 10.9 |
| Low QC | 1.50 | 1.45 (±0.09) | 96.7 | 6.2 | 1.48 (±0.11) | 98.7 | 7.4 |
| Mid QC | 200 | 205 (±12.1) | 102.5 | 5.9 | 198 (±14.5) | 99.0 | 7.3 |
| High QC | 375 | 368 (±15.5) | 98.1 | 4.2 | 371 (±18.9) | 98.9 | 5.1 |
Table 3: Summary of Stability Experiments
| Stability Test (Low/High QC) | Storage Condition | Mean Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | -80°C to RT | 97.5 | 6.8 |
| Bench-Top Stability | 4 hrs @ RT | 101.2 | 5.5 |
| Autosampler Stability | 24 hrs @ 10°C | 99.8 | 4.9 |
| Long-Term Stability | 30 days @ -80°C | 96.4 | 8.1 |
Conclusion
The stable isotope-labeled internal standard This compound (FL118-M1-d5) is an essential tool for the reliable quantification of the FL118 metabolite M1 in biological matrices. The described LC-MS/MS method, when fully validated, provides the necessary accuracy, precision, and robustness for pharmacokinetic studies, supporting the preclinical and clinical development of the novel anti-cancer agent FL118.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for the Quantification of FL118-C3-O-C-amide-C-NH2 (Analyte) and its Deuterated Analog (FL118-C3-O-C-amide-C-NH2-d5) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a potent, orally active small molecule inhibitor of survivin, a protein often overexpressed in cancer cells, making it a key target in oncology research.[1] A derivative of camptothecin, FL118 has demonstrated superior antitumor activity compared to traditional chemotherapeutics like irinotecan and topotecan.[2] Its unique mechanism of action involves the inhibition of multiple anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[2][3] Furthermore, FL118 is not a substrate for the ABCG2 efflux pump, allowing it to bypass a common mechanism of drug resistance.[4]
Accurate quantification of FL118 and its analogs in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies during drug development. This document provides a detailed protocol for the analysis of a specific FL118 derivative, herein referred to as "FL118-Amide," and its stable isotope-labeled internal standard (SIL-IS), "FL118-Amide-d5," using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation, matrix effects, and instrument response.[5]
This protocol is based on established methodologies for structurally similar compounds, such as irinotecan and its active metabolite SN-38, and provides a robust starting point for method development and validation.[4][6]
Signaling Pathway of FL118
FL118 exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and apoptosis. It directly binds to the oncoprotein DDX5, leading to its degradation.[7] This action, in turn, downregulates the expression of multiple oncogenic proteins. The primary mechanism is the inhibition of anti-apoptotic proteins like survivin, Mcl-1, XIAP, and cIAP2.[3] This inhibition shifts the cellular balance towards apoptosis. Additionally, FL118 can induce G2/M cell cycle arrest and has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1][4]
Caption: FL118 signaling pathway leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Analytes: FL118-C3-O-C-amide-C-NH2 (FL118-Amide), FL118-C3-O-C-amide-C-NH2-d5 (FL118-Amide-d5)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dimethyl sulfoxide (DMSO), Water (LC-MS grade or Type I)
-
Additives: Formic acid (FA, LC-MS grade)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Labware: Calibrated pipettes, 1.5 mL microcentrifuge tubes, 96-well deep-well plates, LC-MS vials with inserts.
Stock and Working Solutions Preparation
Stock and working solutions should be prepared in a Class A volumetric flask and stored at -20°C or -80°C to prevent degradation.
| Solution Type | Analyte | Solvent | Concentration |
| Primary Stock | FL118-Amide | DMSO | 1.00 mg/mL |
| Primary Stock (IS) | FL118-Amide-d5 | DMSO | 1.00 mg/mL |
| Working Stock | FL118-Amide | ACN/Water (50/50, v/v) | 10.0 µg/mL |
| Working Stock (IS) | FL118-Amide-d5 | ACN/Water (50/50, v/v) | 1.00 µg/mL |
| Spiking Solution (IS) | FL118-Amide-d5 | ACN/Water (50/50, v/v) | 100 ng/mL |
Note: The molecular weight of FL118 is 392.36 g/mol .[2] The exact molecular weight of FL118-Amide and its d5 analog must be calculated based on their precise chemical structures for accurate concentration calculations.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of the analyte and internal standard from human plasma.
-
Thaw plasma samples, calibration curve standards, and quality control (QC) samples to room temperature.
-
In a 1.5 mL microcentrifuge tube or a 96-well plate, add 50 µL of the plasma sample.
-
Add 10 µL of the 100 ng/mL internal standard spiking solution (FL118-Amide-d5) to each sample, except for blank matrix samples.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an LC-MS vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
The following parameters are based on typical methods for camptothecin analogs and should be optimized for the specific instrumentation used.[4][6]
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | Linear |
| 2.5 | 5 | 95 | Linear |
| 3.5 | 5 | 95 | Hold |
| 3.6 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Hold |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical):
The exact m/z values must be determined by infusing a standard solution of each compound. The values below are estimates based on the known structure of FL118 (MW: 392.36) and a hypothetical linker.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| FL118-Amide | To be determined | To be determined | 100 | To be optimized |
| FL118-Amide-d5 (IS) | Q1 of Analyte + 5 | To be determined | 100 | To be optimized |
Note on MRM Optimization: The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be determined by performing a product ion scan on the precursor ion. The most intense and stable fragment should be chosen for quantification.
Data Presentation
Quantitative Data Summary
The performance of the LC-MS/MS method should be evaluated through a validation process. Key quantitative parameters are summarized below.
Table 1: Calibration Curve Performance
| Analyte | Matrix | Range (ng/mL) | R² | Weighting |
| FL118-Amide | Human Plasma | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| FL118-Amide | LLOQ | 0.5 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% | |
| Mid QC | 75 | < 15% | ± 15% | < 15% | ± 15% | |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for FL118-Amide quantification.
References
- 1. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Quantitative Analysis of FL118 Using a Deuterated Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel camptothecin analogue, has demonstrated potent anti-tumor activity by acting as a "molecular glue degrader." It selectively binds to and promotes the degradation of the oncoprotein DDX5, subsequently inhibiting the expression of multiple downstream targets crucial for cancer cell survival and proliferation.[1][2] To support pharmacokinetic studies and clinical development, a robust and accurate bioanalytical method for the quantification of FL118 in biological matrices is essential. This document outlines a detailed application note and protocol for the quantitative analysis of FL118 using a stable isotope-labeled (deuterated) internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for matrix effects, and variability in sample extraction and instrument response, thereby ensuring the highest level of accuracy and precision.[3][4]
Introduction to FL118 and the Rationale for a Deuterated Standard
FL118 (10,11-(Methylenedioxy)-20(S)-camptothecin) is a promising anti-cancer agent that has shown efficacy in overcoming resistance to other camptothecin derivatives like irinotecan and topotecan.[5] Its mechanism of action involves the targeted degradation of DDX5, a key regulator of oncogenic pathways involving c-Myc, survivin, Mcl-1, XIAP, and cIAP2.[1][6]
Accurate quantification of FL118 in biological samples (e.g., plasma, tumor tissue) is critical for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). While methods using structural analogues as internal standards exist, the use of a stable isotope-labeled internal standard, such as a deuterated version of FL118 (e.g., FL118-d4), is highly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[7][8] A deuterated standard is chemically identical to the analyte and exhibits similar chromatographic and ionization behavior, making it the ideal tool for correcting analytical variability.[3]
FL118 Signaling Pathway
FL118 exerts its anti-cancer effects by targeting the oncoprotein DDX5. By binding to DDX5, FL118 acts as a molecular glue, leading to the dephosphorylation and subsequent proteasomal degradation of DDX5.[1][6] The degradation of DDX5 disrupts its role as a transcriptional co-activator for several key oncogenes. This leads to the downregulation of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, as well as the oncoprotein c-Myc.[1][5] The inhibition of these pathways ultimately results in cancer cell apoptosis and tumor growth inhibition.
Experimental Protocols
Materials and Reagents
-
FL118 reference standard
-
Deuterated FL118 internal standard (FL118-d4, hypothetically)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve FL118 and FL118-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of FL118 by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the FL118-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process for extracting FL118 from plasma samples.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| FL118 | 407.1 | 348.1 | 25 |
| FL118-d4 | 411.1 | 352.1 | 25 |
| Note: The exact m/z values and collision energies are theoretical and should be optimized during method development. |
Data Presentation and Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[7][8] The validation should assess selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), recovery, matrix effect, and stability.
Table 3: Bioanalytical Method Validation Summary (Example Data)
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range (ng/mL) | - | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy & Precision | ||
| LLOQ QC (1 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Meets criteria |
| Low QC (3 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |
| Mid QC (100 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |
| High QC (800 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Meets criteria |
| Recovery | Consistent and reproducible | ~85% |
| Stability | ||
| Bench-top (4h, room temp) | % Bias within ±15% | Stable |
| Freeze-thaw (3 cycles) | % Bias within ±15% | Stable |
| Long-term (-80°C, 30 days) | % Bias within ±15% | Stable |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of FL118 in biological matrices using a deuterated internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required for regulatory submissions and for making critical decisions in drug development. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation framework, offer a solid foundation for researchers and scientists working on the preclinical and clinical development of FL118.
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for the Bioanalysis of FL118 using FL118-C3-O-C-amide-C-NH2-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analog, has demonstrated significant potential as an anti-cancer therapeutic agent.[1] It exhibits potent activity against a range of cancer types, including pancreatic and colorectal cancer.[2] The mechanism of action of FL118 is multifaceted, primarily acting as a survivin inhibitor.[3] It has been shown to downregulate several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1] Furthermore, FL118 can induce apoptosis and cause G2/M cell cycle arrest.[4][5] Recent studies have also highlighted its role in inhibiting the homologous recombination repair pathway by downregulating RAD51.[4][5]
Accurate quantification of FL118 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of FL118 in plasma and tissue samples by Liquid Chromatography-Mass Spectrometry (LC-MS), utilizing FL118-C3-O-C-amide-C-NH2-d5 as a deuterated internal standard.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of FL118 in preclinical studies. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of FL118 in Female SCID Mice with FaDu and SW620 Xenograft Tumors [6]
| Parameter | FaDu Tumor | SW620 Tumor | Plasma |
| T1/2 (hr) | 6.852 | 12.75 | 1.788 |
| Tmax (hr) | 0.167 | 0.167 | 0.167 |
| Cmax (ng/g or ng/mL) | 115 | 158 | 43 |
| AUClast (hrng/g or hrng/mL) | 413 | 842 | 82 |
Signaling Pathways and Experimental Workflow
To visually represent the key processes involved in FL118's mechanism of action and the bioanalytical workflow, the following diagrams have been generated.
References
- 1. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Quantification of Unencapsulated Drug in Target Tissues Demonstrates Pharmacological Properties and Therapeutic Effects of Liposomal Topotecan (FF-10850) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of a Calibration Curve for FL118 using a Deuterated Internal Standard
Introduction
FL118, a camptothecin analog, is a potent and orally active inhibitor of survivin, a protein often overexpressed in cancer cells.[1][2] Accurate quantification of FL118 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3] The use of a stable isotope-labeled internal standard, such as FL118-C3-O-C-amide-C-NH2-d5, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[4][5][6] This application note provides a detailed protocol for the preparation of a calibration curve for the quantification of FL118 using this compound as an internal standard.
Materials and Reagents
-
FL118 (Analyte) (MW: 392.36 g/mol )
-
This compound (Internal Standard, IS) (MW: 541.6 g/mol )[7]
-
Dimethyl sulfoxide (DMSO), LC-MS grade[1]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Purified water, LC-MS grade
-
Blank biological matrix (e.g., human plasma)
Experimental Protocols
Preparation of Stock Solutions
1.1. FL118 (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of FL118 powder.
-
Dissolve the powder in a sufficient volume of DMSO to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of FL118 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in amber vials to protect from light.
1.2. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in a sufficient volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in amber vials.
Preparation of Working Solutions
2.1. FL118 Working Solutions for Calibration Curve:
Prepare a series of working solutions by serially diluting the FL118 stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical calibration curve range for FL118 in plasma is 5 ng/mL to 500 ng/mL.[3] The following is an example of a serial dilution scheme to generate calibration standards.
2.2. Internal Standard Working Solution:
Prepare a working solution of the internal standard at a concentration that provides a stable and appropriate signal intensity in the LC-MS/MS system. For example, a concentration of 50 ng/mL is often a good starting point. This solution is prepared by diluting the internal standard stock solution with the 50:50 (v/v) acetonitrile/water mixture.
Preparation of Calibration Standards
-
To a set of clean microcentrifuge tubes, add a fixed volume of blank biological matrix (e.g., 90 µL of blank human plasma).
-
Spike each tube with a small volume (e.g., 5 µL) of the corresponding FL118 working solution to achieve the desired final concentrations for the calibration curve.
-
Add a fixed volume (e.g., 5 µL) of the internal standard working solution to each tube (including the blank and all calibration standards) to achieve a constant final concentration of the internal standard.
-
Vortex each tube briefly to ensure thorough mixing.
-
Proceed with the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) suitable for your analytical method. A common method involves protein precipitation with cold acetonitrile.[3]
Data Presentation
The following table summarizes the preparation of a typical set of calibration standards for FL118.
| Calibration Standard | FL118 Working Solution Concentration (ng/mL) | Volume of Working Solution (µL) | Volume of Blank Matrix (µL) | Volume of IS Working Solution (µL) | Final FL118 Concentration (ng/mL) |
| Blank | 0 | 5 | 90 | 5 | 0 |
| Cal 1 | 50 | 5 | 90 | 5 | 5 |
| Cal 2 | 100 | 5 | 90 | 5 | 10 |
| Cal 3 | 250 | 5 | 90 | 5 | 25 |
| Cal 4 | 500 | 5 | 90 | 5 | 50 |
| Cal 5 | 1000 | 5 | 90 | 5 | 100 |
| Cal 6 | 2500 | 5 | 90 | 5 | 250 |
| Cal 7 | 5000 | 5 | 90 | 5 | 500 |
Visualizations
Caption: Workflow for Calibration Curve Preparation.
Caption: Data Analysis Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of FL118 and its d5-Analog by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel camptothecin analog that has demonstrated potent anti-tumor activity in preclinical studies. It acts as a "molecular glue degrader," promoting the dephosphorylation and degradation of the oncoprotein DDX5.[1][2] This mechanism subsequently downregulates the expression of several key cancer-promoting proteins, including c-Myc, survivin, and mutant KRAS. Accurate and sensitive quantification of FL118 in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. The use of a stable isotope-labeled internal standard, such as d5-FL118, is essential for achieving high accuracy and precision in LC-MS/MS-based quantification by correcting for matrix effects and variability in sample processing.[3]
This application note provides a detailed protocol for the quantitative analysis of FL118 and its deuterated analog, d5-FL118, in a biological matrix such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific mass spectrometric parameters should be optimized in individual laboratories, this document provides a robust starting point based on available literature and established methodologies for similar analytes.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for the analysis of FL118 and its d5-analog. Note: These parameters are suggested starting points and should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| FL118 | To be determined | To be determined | To be optimized | To be optimized |
| d5-FL118 (Internal Standard) | To be determined | To be determined | To be optimized | To be optimized |
Rationale for Parameter Selection:
-
Precursor Ion: The protonated molecule [M+H]+ is typically selected as the precursor ion in positive electrospray ionization (ESI) mode.
-
Product Ion: The most stable and abundant fragment ion generated upon collision-induced dissociation (CID) is chosen as the product ion for quantification to ensure maximum sensitivity and specificity.
-
Collision Energy (CE): This parameter is optimized to achieve the most efficient fragmentation of the precursor ion into the desired product ion.
-
Declustering Potential (DP): This voltage is applied to prevent the formation of solvent clusters with the analyte ions as they enter the mass spectrometer, thereby improving signal intensity and stability.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective protein precipitation method for extracting FL118 and d5-FL118 from plasma samples.
Materials:
-
Blank plasma
-
FL118 and d5-FL118 stock solutions
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of FL118 standard or quality control solution. Add 10 µL of the d5-FL118 internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 6.0 | 5 | 95 | 0.4 |
| 6.1 | 95 | 5 | 0.4 |
| 8.0 | 95 | 5 | 0.4 |
Column Temperature: 40 °C
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: ESI Positive
Detection Mode: Multiple Reaction Monitoring (MRM)
Key Parameters to Optimize:
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both FL118 and d5-FL118 by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.
-
Collision Energy (CE): For each MRM transition, perform a collision energy optimization experiment to find the voltage that yields the highest intensity of the product ion.
-
Declustering Potential (DP): Optimize the DP to maximize the signal of the precursor ion.
-
Source Parameters: Optimize other source parameters such as ion spray voltage, source temperature, and gas flows to achieve the best sensitivity and signal stability.
Signaling Pathway and Experimental Workflow
Caption: FL118 promotes the dephosphorylation and subsequent ubiquitin-proteasome-mediated degradation of the oncoprotein DDX5.
Caption: Experimental workflow for the quantitative analysis of FL118 using LC-MS/MS with a deuterated internal standard.
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FL118 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a synthetic camptothecin analog, is a potent anti-cancer agent with a unique mechanism of action.[1] It is an inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[1] FL118 has been shown to bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1] This, in turn, affects the expression of multiple oncogenic proteins. The downstream effects of FL118 include the inhibition of anti-apoptotic proteins such as Mcl-1, XIAP, and cIAP2, and the induction of pro-apoptotic proteins.[2][3] The compound's activity is largely independent of the p53 tumor suppressor protein status, making it a promising candidate for a broad range of cancers.[2] Furthermore, FL118 has shown efficacy in overcoming resistance to other chemotherapeutic agents like irinotecan and topotecan.[3] Given its therapeutic potential, accurate and precise measurement of FL118 concentrations in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.
This document provides a detailed protocol for the quantification of FL118 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.
FL118 Signaling Pathway
The following diagram illustrates the key signaling pathways affected by FL118.
Caption: FL118 binds to DDX5, leading to its degradation and downregulation of survival proteins.
Experimental Protocol: Quantification of FL118 in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of FL118 in human plasma. The method utilizes protein precipitation for sample extraction followed by analysis using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Materials and Reagents
-
FL118 reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Camptothecin or a stable isotope-labeled FL118
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
3. Standard Solutions Preparation
-
FL118 Stock Solution (1 mg/mL): Accurately weigh and dissolve FL118 in a suitable solvent such as DMSO or methanol.
-
FL118 Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in a similar manner to the FL118 stock solution.
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
4. Sample Preparation
The following workflow diagram outlines the sample preparation procedure.
Caption: Workflow for the extraction of FL118 from plasma samples.
Step-by-Step Protocol:
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding FL118 working solutions. For blank samples, add an equivalent volume of the dilution solvent.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
5. LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Proposed) | |
| FL118 | To be determined by infusing FL118 standard solution |
| Internal Standard (IS) | To be determined by infusing IS standard solution |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
6. Data Analysis and Quantification
-
Peak areas of FL118 and the IS are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (FL118/IS) against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
The concentration of FL118 in QC and unknown samples is determined from the calibration curve.
Method Validation and Performance Characteristics
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the typical performance characteristics expected from a validated LC-MS/MS assay for a small molecule like FL118 in plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ≥ 10 | 1 ng/mL |
Table 2: Accuracy and Precision
| Sample Type | Concentration | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %CV) |
| LLOQ | 1 ng/mL | 80 - 120% | ≤ 20% |
| QC Low | 3 ng/mL | 85 - 115% | ≤ 15% |
| QC Medium | 100 ng/mL | 85 - 115% | ≤ 15% |
| QC High | 800 ng/mL | 85 - 115% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria (%CV) | Typical Performance |
| Recovery | ≤ 15% | 85 - 95% |
| Matrix Effect | ≤ 15% | < 10% |
Table 4: Stability
| Stability Condition | Acceptance Criteria |
| Freeze-Thaw Stability (3 cycles) | ± 15% of nominal |
| Short-Term Stability (Room Temp, 24h) | ± 15% of nominal |
| Long-Term Stability (-80°C, 3 months) | ± 15% of nominal |
| Post-Preparative Stability (Autosampler, 48h) | ± 15% of nominal |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of FL118 in plasma samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to conduct pharmacokinetic and other preclinical and clinical studies with confidence. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality data essential for the advancement of FL118 as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Metabolic Stability of FL118-C3-O-C-amide-C-NH2-d5 in Human Liver Microsomes
Introduction
FL118 is a potent, orally active camptothecin analog that acts as a survivin inhibitor.[1] It demonstrates superior antitumor activity compared to other camptothecin derivatives like irinotecan and topotecan.[2][3][4] FL118 is known to selectively inhibit multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[3][5][6] A key advantage of FL118 is its ability to bypass resistance mechanisms mediated by efflux pump proteins like P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are common sources of resistance to irinotecan and topotecan.[2][4]
Understanding the metabolic stability of a drug candidate is a critical step in early drug development. It provides an estimate of the rate at which the compound is cleared by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8] This data is essential for predicting in vivo pharmacokinetic parameters such as hepatic clearance and half-life.
This document describes a protocol for assessing the in vitro metabolic stability of a deuterated analog of FL118, termed FL118-C3-O-C-amide-C-NH2-d5, using pooled human liver microsomes (HLM). The deuterated analog serves as an invaluable tool for quantitative analysis.
The Role of Deuterated Internal Standards
In quantitative mass spectrometry (LC-MS/MS) assays, deuterated internal standards are the gold standard.[9] A compound like this compound, where five hydrogen atoms have been replaced by deuterium, is chemically identical to the parent compound but has a different mass. When added to a sample at a known concentration, it co-elutes with the analyte and experiences similar ionization effects, extraction recovery, and instrumental variability.[9][10] This allows it to act as a stable reference, correcting for matrix effects and ensuring highly accurate and reproducible quantification of the parent compound.[9][10][11]
Principle of the Assay
The test compound, this compound, is incubated with pooled human liver microsomes in the presence of the necessary cofactor, NADPH, to initiate Phase I metabolic reactions.[7][12] Aliquots are taken at various time points, and the metabolic reaction is stopped. The concentration of the remaining parent compound is then quantified using LC-MS/MS. The rate of disappearance of the compound is used to calculate key metabolic stability parameters.[8][13]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
1. Materials and Reagents
-
Test Compound: this compound
-
Internal Standard (IS): A suitable deuterated compound, if the test compound itself is not being used as the IS for a non-deuterated version. For this protocol, we assume quantification of the test article itself.
-
Control Compounds:
-
High Clearance Control: Verapamil or Dextromethorphan[12]
-
Low Clearance Control: Warfarin or Diazepam
-
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Buffers and Solutions:
-
Equipment:
-
37°C water bath or incubator[13]
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
-
2. Stock Solution Preparation
-
Test and Control Compounds: Prepare 10 mM stock solutions in DMSO.
-
Intermediate Solutions: Prepare 100 µM working solutions by diluting the 10 mM stocks in a 50:50 mixture of Acetonitrile:Water.
3. Assay Procedure
-
Microsome Preparation: Thaw pooled HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold 100 mM potassium phosphate buffer (pH 7.4).[14] Keep on ice.
-
Incubation Plate Setup:
-
Add 196 µL of the 1 mg/mL HLM suspension to the appropriate wells of a 96-well plate.
-
Include "minus-cofactor" control wells containing HLM but no NADPH to assess non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 4 µL of the 100 µM test compound or control compound working solution to each well to achieve a final substrate concentration of 2 µM.[13]
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. For minus-cofactor wells, add 10 µL of phosphate buffer instead.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the incubation mixture to a new 96-well plate.[7]
-
Immediately stop the reaction by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound (this compound) relative to the internal standard.
5. Data Analysis
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
Data Presentation
The following tables represent hypothetical data for illustrative purposes.
Table 1: Metabolic Stability of this compound and Control Compounds in HLM
| Compound | In Vitro t½ (min) | Intrinsic Clearance (Cl_int) (µL/min/mg protein) | Stability Classification |
| This compound | 48.5 | 28.6 | Moderate |
| Verapamil (High Clearance) | 8.2 | 169.0 | Low |
| Warfarin (Low Clearance) | > 120 | < 11.5 | High |
Table 2: Percentage of Parent Compound Remaining Over Time
| Time (min) | This compound (%) | Verapamil (%) | Warfarin (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 5 | 92.8 | 65.1 | 98.2 |
| 15 | 79.4 | 28.9 | 95.1 |
| 30 | 61.5 | 8.5 | 91.3 |
| 45 | 48.2 | 2.1 | 88.0 |
| 60 | 37.9 | < 1.0 | 85.2 |
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Simplified signaling pathway of FL118's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of FL118-C3-O-C-amide-C-NH2-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel camptothecin analogue demonstrating potent anti-cancer activity through the inhibition of multiple anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1, and the induction of pro-apoptotic proteins.[1][2] It also targets the oncoprotein DDX5.[3] A significant advantage of FL118 is its efficacy in tumor models that are resistant to other camptothecin drugs like irinotecan and topotecan, and its activity regardless of the p53 tumor suppressor protein status.[1][4] To better understand its pharmacokinetic profile and metabolic fate, a deuterated version, FL118-C3-O-C-amide-C-NH2-d5, has been synthesized.
The incorporation of deuterium (d5) at a specific position in the FL118 molecule serves two primary purposes in drug metabolism and pharmacokinetic (DMPK) studies:
-
Metabolic Switching and Pharmacokinetic Enhancement: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic cleavage at the deuterated site by enzymes like the cytochrome P450 (CYP450) family.[5] This may lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of certain metabolites.[6][]
-
Tracer for Metabolite Identification: The distinct mass of the deuterated compound allows for its easy detection and differentiation from its non-deuterated counterpart and endogenous molecules using mass spectrometry.[8][9] This simplifies the tracking of the parent drug and its metabolites in complex biological matrices.
These application notes provide detailed protocols for utilizing this compound in in vitro drug metabolism studies to characterize its metabolic stability and identify its metabolic pathways.
Key Signaling Pathway of FL118
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol assesses the rate of metabolism of this compound compared to its non-deuterated analogue.
Materials:
-
FL118 and this compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related compound not metabolized by HLMs)
-
96-well plates
-
Incubator with shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and either FL118 or this compound (final concentration 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
Metabolite Identification in Human Hepatocytes
This protocol aims to identify the metabolites of this compound in a more physiologically relevant system.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Collagen-coated plates
-
Acetonitrile (ACN)
-
High-resolution mass spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions and allow them to attach.
-
Compound Incubation: Replace the medium with fresh, pre-warmed medium containing this compound at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 4, or 24 hours).
-
Sample Collection: At the end of the incubation, collect the medium and the cell lysate (after lysing the cells with a suitable buffer).
-
Sample Preparation: Precipitate proteins from the medium and lysate samples by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer to detect the parent compound and its metabolites. The analysis should include full scan MS and data-dependent MS/MS to facilitate structural elucidation.
Data Analysis:
-
Process the HRMS data using metabolite identification software.
-
Search for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 for oxidation, +176 for glucuronidation) from the deuterated parent compound.
-
Confirm the structures of the identified metabolites by analyzing their MS/MS fragmentation patterns.
Quantitative Data Summary
The following tables present hypothetical but representative data from the described experiments.
Table 1: Metabolic Stability of FL118 and this compound in Human Liver Microsomes
| Compound | t1/2 (min) | Clint (µL/min/mg protein) |
| FL118 | 25.8 | 53.7 |
| This compound | 45.2 | 30.7 |
| Control (High Turnover) | 8.5 | 163.1 |
| Control (Low Turnover) | > 120 | < 11.5 |
Table 2: Major Metabolites of this compound Identified in Human Hepatocytes
| Metabolite | Proposed Biotransformation | Mass Shift from Parent (Da) |
| M1 | Monohydroxylation | +15.99 |
| M2 | Dihydroxylation | +31.98 |
| M3 | Glucuronidation | +176.03 |
| M4 | N-dealkylation | -28.03 |
Conclusion
The use of this compound provides a powerful tool for investigating the metabolic fate of the parent drug, FL118. The deuteration is expected to improve the metabolic stability of the compound, as indicated by the representative data. The detailed protocols provided herein offer a framework for researchers to conduct robust in vitro drug metabolism studies. The insights gained from these studies are crucial for the preclinical development of FL118 and for understanding its pharmacokinetic behavior in vivo.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FL118 Quantification Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL118 quantification assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Indirect Quantification of FL118 Efficacy: Cell Viability (MTT) Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like FL118.[1][2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MTT assay shows an unexpected increase in signal (higher cell viability) at high concentrations of FL118. What could be the cause?
A1: This can be a perplexing result, suggesting that the compound is not cytotoxic or is even promoting growth. However, it is more likely due to an artifact of the assay itself.
-
Possible Cause 1: Direct Reduction of MTT by FL118. Some compounds, particularly those with antioxidant or reducing properties, can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity.[1][3] This leads to a false-positive signal, making it appear as if there are more viable cells.
-
Troubleshooting Step: To test for this interference, perform a cell-free control experiment. Prepare wells with your culture medium and the same concentrations of FL118 used in your experiment, but without cells. Add the MTT reagent and solubilizing agent. If you observe a color change, it indicates direct reduction of MTT by FL118.[1][3] In such cases, consider using an alternative viability assay, such as a neutral red uptake assay or a lactate dehydrogenase (LDH) assay, which measure different cellular parameters.[3]
-
Possible Cause 2: Altered Cellular Metabolism. High concentrations of a compound can induce a cellular stress response that temporarily increases metabolic activity, leading to a transient spike in formazan production before cell death occurs.[3]
-
Troubleshooting Step: Visually inspect the cells under a microscope before adding the MTT reagent to assess their morphology for signs of cytotoxicity. Also, consider extending the incubation time with FL118 or testing higher concentrations to see if the expected dose-dependent decrease in viability eventually occurs.[3]
Q2: I'm observing high variability and poor reproducibility between replicate wells in my MTT assay.
A2: High variability can obscure the true effect of FL118. Several factors related to the assay protocol can contribute to this issue.
-
Possible Cause 1: Incomplete Solubilization of Formazan Crystals. The purple formazan crystals must be fully dissolved for accurate absorbance readings.[4] Incomplete solubilization is a common source of variability.[4]
-
Troubleshooting Step: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol solution.[1] After adding the solvent, place the plate on an orbital shaker for at least 15 minutes to aid dissolution.[1] Gentle pipetting up and down can also help break up crystal clumps.[1][4]
-
Possible Cause 2: Inconsistent Cell Seeding. An uneven distribution of cells across the plate will lead to variability in the baseline metabolic activity per well.
-
Troubleshooting Step: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting into wells. Avoid letting cells settle in the tube or reservoir.
-
Possible Cause 3: Edge Effects. The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth and the assay results.[1]
-
Troubleshooting Step: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]
Q3: The overall absorbance signal in my MTT assay is very low, even in the untreated control wells.
A3: A weak signal can make it difficult to discern a statistically significant effect of FL118.
-
Possible Cause 1: Low Cell Number. Insufficient cell density will result in minimal formazan production.[4]
-
Troubleshooting Step: Optimize the initial cell seeding density for your specific cell line and the duration of the experiment. Ensure cells are in the logarithmic growth phase when the experiment begins.
-
Possible Cause 2: Suboptimal Incubation Times. The incubation time with the MTT reagent may be too short for sufficient formazan to be produced.
-
Troubleshooting Step: The optimal incubation time (typically 2-4 hours) can vary between cell lines.[4] You may need to perform a time-course experiment to determine the ideal incubation period for your cells.
-
Possible Cause 3: Interference from Media Components. Phenol red and high serum concentrations in the culture medium can contribute to background absorbance and interfere with the assay.[1]
-
Troubleshooting Step: When adding the MTT reagent, it is advisable to use serum-free and phenol red-free media.[1] Always include a background control well containing only media, MTT reagent, and the solubilizing agent to subtract from your experimental readings.
Experimental Protocol: Standard MTT Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of FL118 concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the MTT solution. For adherent cells, add 100-150 µL of a solubilizing solvent (e.g., DMSO) to each well.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm or 590 nm.[4]
Logical Workflow for Troubleshooting MTT Assays
References
Technical Support Center: Optimizing LC-MS/MS for FL118-C3-O-C-amide-C-NH2-d5
Welcome to the technical support center for the analysis of FL118-C3-O-C-amide-C-NH2-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
FL118 is a novel camptothecin analog with demonstrated antitumor activity.[1][2][3][4] The designation "C3-O-C-amide-C-NH2-d5" suggests a specific modification of the parent FL118 molecule, likely a synthetic derivative designed for altered pharmacokinetic properties or as a deuterated internal standard for quantitative bioanalysis. The core structure is based on camptothecin, a known inhibitor of DNA topoisomerase I.[1][3]
Q2: What are the initial recommended LC-MS/MS parameters for this compound?
For initial method development, a reversed-phase liquid chromatography (RPLC) approach is recommended, coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Given its structural similarity to camptothecin and its derivatives, a C18 column is a suitable starting point.[5][6]
Initial Parameter Recommendations
| Parameter | Recommendation |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q3: How do I determine the precursor and product ions for MRM analysis?
The precursor ion will be the [M+H]+ adduct of this compound. To determine the product ions, perform a product ion scan on the precursor ion. This involves infusing a standard solution of the analyte into the mass spectrometer and fragmenting the precursor ion using collision-induced dissociation (CID). Select the most intense and stable fragment ions for the MRM transitions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of quantification.
Possible Causes and Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[7] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For basic compounds, a mobile phase pH 2-3 units below the pKa can improve peak shape. |
| Secondary Interactions with Column | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase, but be aware of potential ion suppression.[8] Alternatively, try a different column chemistry, such as a biphenyl phase.[5] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[7] |
| Column Contamination | Flush the column with a strong solvent or replace the column if necessary.[7][9] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Low signal intensity can be due to a variety of factors related to both the LC and MS systems.
Possible Causes and Solutions
| Cause | Solution |
| Inefficient Ionization | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[10] Consider trying a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI).[11] |
| Ion Suppression | Dilute the sample to reduce matrix effects.[10] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] Adjust the chromatography to separate the analyte from co-eluting matrix components. |
| Suboptimal Fragmentation | Optimize the collision energy (CE) for each MRM transition to maximize the product ion signal.[11] |
| Analyte Adsorption | Peptides and similar molecules can adhere to surfaces.[12] Use low-binding vials and pipette tips. Consider adding a small amount of an organic solvent or a competing compound to the sample diluent. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions.[10] |
Issue 3: Retention Time Shifts
Inconsistent retention times can lead to misidentification and inaccurate quantification.
Possible Causes and Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.[9] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[9] |
| Column Degradation | Replace the column if it has been used extensively or exposed to harsh conditions. |
| Air Bubbles in the Pump | Purge the LC pumps to remove any trapped air.[10] |
| Leaks in the LC System | Inspect all fittings and connections for any signs of leakage.[13] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the deuterated internal standard (this compound).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Optimization of MS/MS Parameters
-
Compound Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification: In positive ion mode, perform a full scan (Q1 scan) to identify the [M+H]+ ion.
-
Product Ion Scan: Set the mass spectrometer to perform a product ion scan on the identified precursor ion. Vary the collision energy (e.g., from 10 to 50 eV) to find the optimal energy for fragmentation.
-
MRM Transition Selection: Select the most abundant and stable product ions for your MRM transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting approach for LC-MS/MS issues.
References
- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. myadlm.org [myadlm.org]
Technical Support Center: FL118 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of FL118.
Troubleshooting Guide: Overcoming Matrix Effects in FL118 Bioanalysis
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, can significantly impact the accuracy and precision of FL118 quantification in biological matrices.[1] This guide provides a systematic approach to identifying and mitigating these effects.
Initial Assessment of Matrix Effects
The first step in troubleshooting is to determine if matrix effects are influencing your FL118 analysis. Two primary methods are recommended:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3]
-
Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects.[3][4] It involves comparing the response of FL118 in a neat solution to its response when spiked into an extracted blank matrix.
Table 1: Interpretation of Post-Extraction Spike Results (Matrix Factor)
| Matrix Factor (MF) | Interpretation | Implication for FL118 Analysis |
| MF < 1 | Ion Suppression | Underestimation of FL118 concentration. |
| MF > 1 | Ion Enhancement | Overestimation of FL118 concentration. |
| MF ≈ 1 | Minimal Matrix Effect | The analytical method is likely robust. |
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of matrix effects on FL118 analysis.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.[5][6]
-
FL118 analytical standard.
-
Internal standard (IS), preferably a stable isotope-labeled (SIL) version of FL118.
-
Mobile phase and reconstitution solvents.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike FL118 and IS into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix samples. Spike the extracted matrix with FL118 and IS to the same low and high QC concentrations as Set A.
-
Set C (Extracted Sample): Spike blank biological matrix with FL118 and IS at low and high QC concentrations, and then perform the extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery :
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for FL118 bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method for FL118.[4][8]
Q2: What are the likely sources of matrix effects in plasma or serum samples for FL118 analysis?
A2: For biological matrices like plasma and serum, endogenous phospholipids are a primary cause of matrix effects, particularly ion suppression.[3] Other sources can include salts, proteins, metabolites of FL118, and any co-administered drugs.[4]
Q3: I'm observing significant ion suppression for FL118. What are my next steps?
A3: If you've confirmed ion suppression, consider the following strategies:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components.
-
Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH and using different organic solvents to selectively extract FL118.[9]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be tailored to retain FL118 while washing away interfering matrix components.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids.[9]
-
-
Modify Chromatographic Conditions: Adjusting the HPLC method can separate FL118 from the co-eluting matrix components.[2] This can involve changing the mobile phase, gradient, or analytical column.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with FL118 and experiences similar ionization suppression or enhancement.[2][7]
Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not effectively remove all interfering components, especially phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be more time-consuming and require solvent optimization.[9] |
| Solid-Phase Extraction (SPE) | Offers high selectivity and can produce very clean extracts. | More complex and costly to develop and run. |
Q4: Can the matrix effect for FL118 vary between different lots of the same biological matrix?
A4: Yes, the composition of biological matrices can vary between individuals and even within the same individual over time.[4] Regulatory guidelines recommend evaluating matrix effects in at least six different lots of the matrix to ensure the robustness of the bioanalytical method.[5][6]
Q5: My assay precision and accuracy are poor. Could this be related to matrix effects?
A5: Absolutely. Inconsistent matrix effects between samples can lead to high variability in the analytical results, thereby affecting the precision and accuracy of the assay.[8] It is crucial to evaluate and mitigate matrix effects during method development and validation.[4]
FL118 Signaling Pathway and Experimental Workflow
FL118 Mechanism of Action
FL118 is a camptothecin analog that exhibits anti-tumor activity through multiple mechanisms.[10] It is known to inhibit several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 status of the cancer cells.[11][12] Recent studies have also shown that FL118 can induce DNA damage and inhibit the homologous recombination repair pathway by downregulating RAD51.[13]
Caption: FL118 inhibits multiple anti-apoptotic proteins and the DNA repair pathway, leading to apoptosis.
Experimental Workflow for Matrix Effect Assessment
The following diagram outlines a logical workflow for the assessment and mitigation of matrix effects in FL118 bioanalysis.
Caption: Workflow for identifying and mitigating matrix effects in FL118 bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. nalam.ca [nalam.ca]
- 7. benchchem.com [benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 13. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation | MDPI [mdpi.com]
FL118-C3-O-C-amide-C-NH2-d5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of FL118-C3-O-C-amide-C-NH2-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While a specific Certificate of Analysis for this compound was not found, general best practices for the storage of deuterated compounds should be followed to ensure its stability and isotopic purity.[1][2] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[1]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 4°C.[1] | Minimizes chemical degradation and slows potential isotopic exchange. |
| Light | Store in the dark (e.g., amber vials).[1] | Prevents photodegradation of the organic molecule. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Protects against oxidation and moisture-induced degradation or isotopic exchange. |
| Container | Tightly sealed, appropriate-sized vials. | Prevents contamination and minimizes headspace. |
| Form | Aliquot upon receipt if in solution. | Avoids repeated freeze-thaw cycles. |
Q2: What are the main stability concerns for this compound?
The primary stability concerns for this molecule are:
-
Amide Bond Hydrolysis: The amide linkage in the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[3][4][5]
-
Deuterium-Hydrogen (D-H) Exchange: The deuterium atoms (d5) can potentially exchange with protons from the environment, particularly from moisture or protic solvents. This would compromise the isotopic enrichment of the compound.[2]
-
General Chemical Degradation: Like many complex organic molecules, this compound can be susceptible to oxidation and photodegradation.
Q3: How does the deuterium labeling affect the stability of the compound?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes and certain chemical reactions, potentially enhancing the compound's stability compared to its non-deuterated counterpart. However, the overall stability is still dependent on the entire molecular structure and storage conditions. Deuterium itself is a stable isotope and does not decay.[6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of compound activity or inconsistent results. | Degradation of the compound due to improper storage. | - Review storage conditions (temperature, light, atmosphere). - Prepare fresh working solutions from a stock solution that has been properly stored. - If the issue persists, use a fresh vial of the compound. |
| Mass spectrometry data shows a lower mass than expected or a distribution of masses. | Deuterium-hydrogen (D-H) exchange has occurred. | - Ensure all solvents are anhydrous and handle the compound under a dry, inert atmosphere. - Avoid protic solvents (e.g., water, methanol) where possible, or minimize exposure time. - Control the pH of aqueous solutions to be near neutral. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | - Amide bond hydrolysis. - Other chemical degradation. | - Check the pH of all solutions used. Avoid strongly acidic or basic conditions. - Analyze a freshly prepared sample to confirm if the degradation is occurring during storage or the experiment. - Perform stress testing (e.g., exposure to acid, base, heat, light) to identify potential degradation products and pathways. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing solutions of this compound.
-
Acclimatization: Allow the sealed vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in a suitable high-purity, anhydrous solvent (e.g., DMSO, DMF) in a volumetric flask.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the stock solution to the desired concentration for your experiment using the appropriate buffer or medium immediately before use.
Protocol 2: Assessment of Compound Stability in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in your experimental buffer.
-
Sample Preparation: Prepare a solution of the compound in your experimental buffer at the desired concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store at low temperature.
-
Analysis: Analyze the samples by a suitable analytical method, such as LC-MS, to quantify the amount of intact this compound remaining.
-
Data Interpretation: Plot the percentage of the remaining compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Preventing deuterium exchange in FL118-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of FL118-d5 to prevent deuterium exchange during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FL118-d5, and where are the deuterium labels located?
FL118 is a novel anticancer compound, structurally similar to irinotecan.[1] Its chemical definition is “10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b] quinoline-8,11(7H,12H)-dione, 7-ethyl-7-hydroxy-,(S)-”. While the exact positions of the five deuterium atoms in commercially available FL118-d5 may vary, they are typically placed on metabolically active or chemically stable positions of the molecule to serve as an internal standard in quantitative mass spectrometry-based assays. Common deuteration sites for similar molecules include the aromatic rings or other C-H bonds not readily subject to exchange.
Q2: What is deuterium exchange, and why is it a concern for FL118-d5?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[2] This is a critical issue when using FL118-d5 as an internal standard in quantitative analyses. If deuterium atoms are lost and replaced by hydrogen, the mass of the standard changes, leading to inaccurate measurements of the unlabeled analyte.
Q3: Which positions on the FL118-d5 molecule are most susceptible to deuterium exchange?
Based on the chemical structure of FL118, the most labile proton, and therefore the most likely site for rapid deuterium exchange, is the hydroxyl group at the C20 position. Protons on heteroatoms (like oxygen) are readily exchangeable in protic solvents.[3][4] Under harsh conditions, such as strong acids or bases and high temperatures, hydrogens on the aromatic rings can also undergo exchange, although this is generally a much slower process.[1][5][6]
Q4: What are the primary factors that promote deuterium exchange?
The main factors that can induce deuterium exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily exchange with deuterium atoms on the analyte.
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.[7] For many organic molecules, the rate of exchange is minimized at a slightly acidic pH (around 2.5-3).[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
Q5: How can I detect if deuterium exchange has occurred in my FL118-d5 sample?
Deuterium exchange can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Mass Spectrometry: An increase in the abundance of the ion corresponding to the mass of the unlabeled FL118, or the appearance of ions with masses between FL118 and FL118-d5, indicates a loss of deuterium.
-
NMR Spectroscopy: Changes in the integration of proton signals, or the appearance of new signals in a ¹H-NMR spectrum of a deuterated compound, can signify deuterium exchange.
Troubleshooting Guide
Problem: I am observing a loss of deuterium in my FL118-d5 internal standard during sample analysis.
This is likely due to "back-exchange," where deuterium atoms on your standard are replaced by protons from the environment. Follow these steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Experimental Protocols
Protocol 1: Preparation and Storage of FL118-d5 Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of FL118-d5 to ensure its isotopic stability.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dioxane. Avoid protic solvents like methanol or water for long-term storage.
-
Preparation:
-
Allow the vial containing solid FL118-d5 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolve the solid in the chosen aprotic solvent to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution in a tightly sealed amber vial to protect it from light and prevent solvent evaporation.
-
Store at -20°C or -80°C to minimize any potential for degradation or exchange.
-
Protocol 2: Minimizing Deuterium Exchange During Sample Preparation and LC-MS Analysis
This protocol provides a workflow for handling FL118-d5 during sample preparation and analysis to minimize back-exchange.
-
Sample Preparation:
-
If possible, perform the final dilution of the sample in an aprotic solvent.
-
If an aqueous solution is necessary, use a D₂O-based buffer or ensure the solution is acidified to a pH of approximately 2.5-3.0 with an appropriate acid (e.g., formic acid).
-
Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation process.
-
-
LC-MS Analysis:
-
Mobile Phase: If possible, use a mobile phase with a high percentage of aprotic organic solvent. If an aqueous mobile phase is required, acidify it to pH 2.5-3.0.
-
Temperature: Maintain the column and autosampler at a low temperature (e.g., 4°C).
-
Analysis Time: Minimize the time between sample preparation and injection, and use a rapid LC gradient to reduce the overall time the sample is in a protic environment.
-
-
Mass Spectrometer Configuration:
-
Monitor for both the deuterated standard (FL118-d5) and the potential unlabeled analog (FL118) to assess the extent of back-exchange.
-
Quantitative Data Summary
The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange.
| Factor | Condition Favoring High Exchange Rate | Recommended Condition for Minimal Exchange |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile, THF) |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C) |
| Label Position | On Heteroatoms (O, N, S) | On stable carbon positions (e.g., aromatic C-D) |
| Label Position | Alpha to Carbonyl | Be cautious with pH and temperature |
Visualizations
Potential Sites of Deuterium Exchange on FL118
Caption: Potential sites of deuterium exchange on the FL118 molecule.
Signaling Pathway of FL118 Action
While not directly related to deuterium exchange, understanding the mechanism of action of FL118 is crucial for researchers using this compound. FL118 is a potent inhibitor of survivin and also modulates the expression of other IAP and Bcl-2 family proteins.
Caption: Simplified signaling pathway of FL118's anti-cancer activity.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
In-source fragmentation of FL118-C3-O-C-amide-C-NH2-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL118 and its derivatives, specifically addressing challenges related to in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation, and why might it be an issue for FL118-C3-O-C-amide-C-NH2-d5?
A1: In-source fragmentation, also known as in-source decay or collision-induced dissociation (CID), is a process where analyte ions break apart within the ion source of a mass spectrometer.[1] This occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][2] While electrospray ionization (ESI) is considered a "soft" ionization technique, fragile molecules can still fragment if instrument settings are not optimized.[1][2]
The specified molecule, this compound, is a derivative of the camptothecin analogue FL118.[3][4] The appended linker group (-C3-O-C-amide-C-NH2-d5) introduces several potentially labile bonds, particularly the ether (-O-) and amide (-C(O)NH-) functionalities. These bonds can be more susceptible to cleavage under certain ESI conditions compared to the core FL118 structure, leading to the observation of fragments instead of the intact molecular ion.
Q2: My ESI-MS spectrum of this compound shows a high abundance of fragment ions, but the molecular ion is weak or absent. What is the most likely cause?
A2: The most common reason for excessive in-source fragmentation of chemically labile molecules is the application of overly energetic conditions within the ion source.[2][5] This is typically controlled by a user-adjustable parameter on the mass spectrometer, which may be called the Cone Voltage , Fragmentor Voltage , or Declustering Potential , depending on the instrument manufacturer.[2] While higher voltages can aid in the desolvation of ions, they also increase the kinetic energy of collisions between the ions and residual gas molecules, which can induce fragmentation.[2][6]
Q3: How can I reduce or eliminate in-source fragmentation to see the intact molecular ion of my compound?
A3: To minimize in-source fragmentation, you must create "softer" ionization conditions.[5] The primary strategy is to systematically optimize the cone voltage (or equivalent parameter). A recommended approach is to start with a very low voltage and gradually increase it while monitoring the mass spectrum in real-time.[2] This allows you to identify the optimal voltage that maximizes the signal for the intact molecular ion while minimizing the formation of fragment ions.[2] Additionally, other source parameters like source temperature and desolvation gas flow can also be adjusted.[5][6]
Troubleshooting Guide: Minimizing In-Source Fragmentation
If you are observing unexpected fragments for your FL118 derivative, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Quantitative Data: Effect of Cone Voltage
The degree of in-source fragmentation is directly correlated with the applied cone voltage. The following table provides representative data on how the relative abundance of the intact ion of this compound and its primary fragment might change with increasing cone voltage. The primary fragment is assumed to be from the cleavage of the amide bond.
| Cone Voltage (V) | Relative Abundance of Intact Ion [M+H]⁺ (%) | Relative Abundance of Primary Fragment Ion (%) | Remarks |
| 20 | > 95% | < 5% | Optimal for preserving the intact molecular ion.[2] |
| 40 | ~ 75% | ~ 25% | Moderate fragmentation begins to appear. |
| 60 | ~ 40% | ~ 60% | Significant fragmentation is evident. |
| 80 | < 15% | > 85% | The fragment ion becomes the base peak. |
| 100 | < 5% | > 95% | The intact molecular ion is nearly absent.[2] |
Experimental Protocol
Objective: To determine the optimal mass spectrometer source conditions to maximize the signal of the intact molecular ion of this compound while minimizing in-source fragmentation.
Materials:
-
This compound standard
-
LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Calibrated LC-MS system with ESI source
Procedure:
-
Prepare Working Solution: Create a 1-10 µM working solution of the FL118 derivative in the mobile phase solvent. Adding 0.1% formic acid is recommended to promote protonation for positive ion ESI.[6]
-
Initial MS Setup:
-
Set up the mass spectrometer to acquire data in positive ion mode.
-
Set the mass scan range to include the expected m/z of the precursor ion and potential fragments (e.g., m/z 150-700).
-
Set the cone/fragmentor voltage to a minimal initial value, typically 10-20 V.[2]
-
-
Sample Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
Systematic Voltage Optimization:
-
While infusing the sample, monitor the mass spectrum in real-time.
-
Gradually increase the cone voltage in small increments (e.g., 5-10 V).[2]
-
At each step, observe the relative intensities of the intact molecular ion versus the fragment ions.
-
Record the voltage that provides the highest intensity for the intact molecular ion without significant fragmentation. This is your optimal cone voltage.
-
-
Secondary Parameter Optimization (if needed):
-
If the signal is weak or fragmentation persists, maintain the optimal cone voltage and adjust other parameters.
-
Slightly decrease the source or desolvation temperature.
-
Optimize desolvation and cone gas flow rates to ensure stable ionization without excessive energy input.[5]
-
-
Finalize Method: Once the optimal conditions are identified, save them as a new acquisition method for subsequent LC-MS analyses.
Hypothetical Fragmentation Pathway
The amide bond in the linker of this compound is a likely site for fragmentation under energetic in-source conditions. The diagram below illustrates this potential cleavage.
Caption: Proposed in-source fragmentation of the FL118 derivative at the amide bond.
References
- 1. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: FL118-C3-O-C-amide-C-NH2-d5
Welcome to the technical support center for FL118-C3-O-C-amide-C-NH2-d5. This resource is designed for researchers, scientists, and drug development professionals to address potential purity issues and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a deuterated derivative of an FL118 analog. FL118, or 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent survivin inhibitor investigated for its anti-cancer properties.[1] The structural components suggest that this compound is likely a PROTAC (Proteolysis Targeting Chimera) linker or a component thereof, designed for use in targeted protein degradation studies. The deuteration (d5) is typically incorporated to act as an internal standard for mass spectrometry-based quantification, improving accuracy and reproducibility.[2][3]
Q2: What are the common purity issues associated with this compound?
A2: While specific purity data for this exact molecule is not publicly available, common issues for complex, multi-step synthetic molecules like this can include:
-
Residual Solvents: Incomplete removal of solvents used during synthesis and purification (e.g., DCM, EtOAc, MeOH).[4]
-
Incomplete Deuteration: Presence of partially deuterated or non-deuterated isotopic variants.
-
Starting Material Contamination: Unreacted starting materials or reagents carried through the synthetic steps.
-
By-products: Formation of unintended molecules during the synthesis.[4]
-
Degradation Products: Instability of the molecule leading to degradation, which can be influenced by factors like pH, light, and temperature.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[5] A high-resolution column with a suitable gradient method can resolve the main compound from contaminants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound and helps in identifying impurities by their mass-to-charge ratio.[6] This is crucial for verifying the deuteration state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is highly effective for identifying and quantifying impurities, including residual solvents.[4][7] Both ¹H and ¹³C NMR are valuable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Multiple peaks in HPLC chromatogram | Presence of impurities from synthesis or degradation. | 1. Optimize the HPLC method (gradient, mobile phase) for better separation. 2. Analyze the fractions corresponding to the impurity peaks by LC-MS to identify their molecular weights. 3. Re-purify the sample using preparative HPLC or column chromatography.[8] |
| Incorrect molecular weight in MS | Incomplete reaction, degradation, or issues with deuteration. | 1. Verify the expected mass, considering the d5 modification. 2. Look for masses corresponding to starting materials or expected by-products. 3. Check for the presence of M+H, M+Na, and other common adducts. |
| Unexpected signals in NMR spectrum | Residual solvents, starting materials, or structural isomers. | 1. Compare the spectrum to reference spectra of common laboratory solvents.[9][10][11] 2. Integrate the impurity peaks relative to the main compound to quantify their levels. 3. If significant, re-purify the sample. |
| Low isotopic purity (presence of d0-d4 species) | Inefficient deuteration step during synthesis. | 1. High-resolution mass spectrometry is required to resolve these species. 2. If isotopic purity is critical for the application, re-synthesis with an optimized deuteration protocol may be necessary. |
| Poor solubility or sample precipitation | The compound may have low solubility in the chosen solvent. | 1. Test solubility in a range of solvents (e.g., DMSO, DMF, MeOH). 2. For analytical techniques, ensure the sample is fully dissolved before injection to avoid clogging the instrument.[8] |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for the FL118 chromophore (e.g., 254 nm and 365 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Protocol 2: Identity Confirmation by LC-MS
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer.
-
Chromatography: Employ a similar method to the HPLC purity analysis protocol to achieve separation before MS analysis.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan Range: Set the mass range to cover the expected molecular weight of the compound (e.g., m/z 100-1000). The expected monoisotopic mass for C₂₇H₂₃D₅N₄O₈ is approximately 541.2 g/mol .[12]
-
Data Analysis: Look for the [M+H]⁺ ion and other common adducts. The high-resolution mass will allow for confirmation of the elemental composition.
Protocol 3: Structural Verification and Impurity Identification by ¹H NMR
-
Solvent: Use a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Concentration: Prepare a sample of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher field instrument.
-
Analysis:
-
Assign the peaks corresponding to the structure of this compound.
-
Identify any sharp singlets that may correspond to residual solvents (e.g., acetone at ~2.05 ppm, DMSO at ~2.50 ppm in DMSO-d₆).[11]
-
Look for unassigned peaks that may indicate synthetic by-products or degradation.
-
Visualizations
Diagram 1: General Workflow for Purity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. toref-standards.com [toref-standards.com]
- 5. moravek.com [moravek.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. veeprho.com [veeprho.com]
- 8. agilent.com [agilent.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of FL118 and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter co-elution problems with FL118 and its potential metabolites during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a concern when analyzing FL118?
A1: Co-elution is a chromatographic problem where two or more different compounds elute from the column at the same, or very similar, times, resulting in overlapping peaks. In the analysis of FL118, co-elution with its metabolites can lead to inaccurate quantification of the parent drug. This can compromise the integrity of pharmacokinetic, pharmacodynamic, and toxicology data.
Q2: Have the specific metabolites of FL118 been definitively identified in published literature?
A2: To date, detailed public domain literature fully characterizing all metabolites of FL118 is limited. However, based on the chemical structure of FL118, a camptothecin analog, and common drug metabolism pathways, we can hypothesize potential metabolic transformations.
Q3: What are the likely metabolic pathways for FL118?
A3: FL118 is structurally similar to other camptothecin analogs, which are known to undergo specific metabolic conversions. Therefore, it is plausible that FL118 may be metabolized via one or more of the following pathways:
-
Lactone Ring Hydrolysis: The E-ring lactone is susceptible to hydrolysis, opening the ring to form a less active carboxylate form. This is a common metabolic pathway for camptothecins.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups onto the aromatic rings of the FL118 molecule.
-
Conjugation: The introduced hydroxyl groups can then be further metabolized through glucuronidation or sulfation to form more water-soluble conjugates for excretion.
These potential metabolic pathways are illustrated in the diagram below.
Q4: How can I detect co-elution of FL118 and its potential metabolites?
A4: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some methods to identify potential co-elution:
-
Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or tailing. These can be indicators of a hidden, co-eluting peak.
-
Mass Spectrometry (MS): If using LC-MS, examine the mass spectra across the width of the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indication of co-elution.
-
Diode Array Detection (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of more than one compound.
Troubleshooting Guide for Co-elution Problems
If you suspect or have confirmed co-elution between FL118 and its metabolites, the following systematic approach can help you resolve the issue.
Systematic Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting co-elution issues in your chromatographic method.
Detailed Experimental Protocols for Troubleshooting
Here are detailed protocols for the key steps in resolving co-elution:
1. Mobile Phase Optimization
The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.
| Parameter | Experimental Protocol | Expected Outcome |
| Gradient Slope | Prepare a series of runs where the gradient slope is varied. For example, if your initial gradient is 5-95% B in 10 minutes, try running the same gradient over 15 and 20 minutes. | A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds. |
| Organic Modifier | If you are using acetonitrile (ACN) as the organic modifier, prepare a mobile phase with methanol (MeOH) at a similar solvent strength and run your sample. You can also test mixtures of ACN and MeOH. | Different organic modifiers can alter the selectivity of the separation due to different interactions with the analyte and stationary phase, potentially resolving co-eluting peaks. |
| Mobile Phase pH | Prepare mobile phases with small variations in pH around the pKa of your analytes (if known). For example, if your current mobile phase is at pH 3.0, test pH 2.8 and 3.2. Ensure your column is stable at the tested pH range. | For ionizable compounds like FL118 and its potential metabolites, small changes in pH can significantly alter their retention times and improve separation. |
2. Stationary Phase Optimization
The choice of the HPLC column (stationary phase) is critical for achieving the desired separation.
| Parameter | Experimental Protocol | Expected Outcome |
| Column Chemistry | If using a standard C18 column, try a column with a different stationary phase chemistry. Good alternatives include Phenyl-Hexyl, Cyano, or a column with a different C18 bonding technology (e.g., different end-capping). | Different stationary phases offer unique selectivities based on different retention mechanisms (e.g., pi-pi interactions with a Phenyl-Hexyl column), which can be highly effective in separating structurally similar compounds. |
| Particle Size | If resolution is still insufficient, consider a column with smaller particles (e.g., sub-2 µm) or a superficially porous particle (SPP) column. | Smaller particles or SPP columns provide higher efficiency, leading to sharper peaks and better resolution of closely eluting compounds. Note that this may increase backpressure. |
3. Temperature Optimization
Column temperature can also influence selectivity.
| Parameter | Experimental Protocol | Expected Outcome |
| Column Temperature | Set up a series of runs at different column temperatures, for example, at 25°C, 30°C, and 35°C. | Changing the temperature can alter the selectivity of the separation for some compounds. It can also affect the viscosity of the mobile phase, which can influence peak shape and resolution. |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve co-elution problems encountered during the analysis of FL118 and its potential metabolites, ensuring the accuracy and reliability of your experimental data.
Technical Support Center: FL118-C3-O-C-amide-C-NH2-d5
Welcome to the technical support center for FL118-C3-O-C-amide-C-NH2-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated derivative of FL118, a potent, orally active survivin inhibitor and camptothecin analogue.[1][2][3] The core compound, FL118, is investigated for its anti-cancer properties, which include the inhibition of multiple anti-apoptotic proteins and the induction of apoptosis.[4][5] The appended linker and deuterated amine group (-C3-O-C-amide-C-NH2-d5) indicate its likely use as a stable isotope-labeled internal standard in mass spectrometry-based quantification assays or as a probe in fluorescence studies.[6][7]
Q2: My fluorescent signal is very weak or absent. What are the common causes?
A2: Low fluorescence signal can stem from several factors including incorrect filter sets, low reagent concentration, photobleaching, or issues with sample preparation.[8][9][10] The intrinsic fluorescence of camptothecin analogues like FL118 can also be sensitive to the local chemical environment, such as pH.[11]
Q3: I am using the compound as an internal standard in LC-MS/MS and see a low signal. Why might this be?
A3: Low signal intensity for a deuterated internal standard in mass spectrometry can be due to several reasons: incorrect concentration, degradation during storage, inefficient ionization, differential matrix effects, or instrument parameters that are not optimized for the compound.[12] It is also crucial to verify the isotopic and chemical purity of the standard.[6]
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to signal loss.[10] To minimize it, reduce the intensity and duration of light exposure, use an anti-fade mounting medium, and use a sensitive detector to shorten required exposure times.[10]
Q5: Could the deuterium label affect the compound's behavior in my experiment?
A5: Yes. In liquid chromatography, deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, typically eluting earlier in reversed-phase chromatography.[6][13] This can lead to differential matrix effects and impact quantification if not properly addressed.[6][14]
Troubleshooting Guides for Low Signal Intensity
This section provides structured guidance for diagnosing and resolving low signal intensity issues in both fluorescence and mass spectrometry applications.
Guide 1: Low Signal in Fluorescence-Based Assays (e.g., Microscopy, Plate Reader)
If you are experiencing a weak fluorescent signal, systematically check the following potential causes.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Instrument Settings | 1. Verify Filters/Wavelengths: Ensure the excitation and emission filters on your microscope or plate reader match the spectral profile of FL118. Camptothecins typically excite in the UV range (~370 nm) and emit in the blue range (~440 nm). 2. Optimize Gain/Exposure: Increase the detector gain or exposure/integration time. Be careful not to saturate the detector, which can obscure quantitative differences.[15] |
| Reagent & Sample Issues | 1. Check Concentration: Your working concentration of the probe may be too low. Perform a titration experiment to find the optimal concentration that maximizes signal without causing artifacts.[10] 2. Confirm Reagent Integrity: Ensure the compound has not degraded. Protect from light and store at the recommended temperature. Prepare fresh working solutions from a stock. 3. pH of Buffer: The fluorescence of some molecules is pH-sensitive.[11] Check that your assay buffer pH is optimal and consistent across experiments. |
| Sample Preparation | 1. Inefficient Staining: For cell-based assays, ensure adequate permeabilization (if targeting intracellular components) and sufficient incubation time.[9] 2. Photobleaching: Minimize light exposure before and during imaging. Use anti-fade reagents in your mounting medium.[10] |
| High Background Signal | 1. Use Appropriate Plates/Slides: For plate reader assays, use black-walled, clear-bottom plates to reduce background fluorescence.[8] 2. Check Buffer Autofluorescence: Some media components can be autofluorescent. Run a "buffer only" control to assess background levels. |
Guide 2: Low Signal in Mass Spectrometry-Based Assays (e.g., LC-MS/MS)
If you observe a low signal for this compound when used as an internal standard.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Instrument & Source Conditions | 1. Optimize Ionization Parameters: Tune the mass spectrometer's source parameters (e.g., spray voltage, gas flow, temperature) specifically for your compound to ensure efficient ionization.[12] 2. Check for Co-elution: Verify that the deuterated standard co-elutes with the non-deuterated analyte. A slight shift in retention time is possible and may require adjusting chromatographic conditions to minimize differential matrix effects.[6][16] |
| Standard & Sample Issues | 1. Verify Standard Concentration: Double-check the concentration of your internal standard working solution. Errors in dilution can lead to consistently low signals.[12] 2. Assess Standard Purity: Confirm the isotopic and chemical purity from the supplier's certificate of analysis. Impurities can affect quantification.[6] 3. Degradation: Ensure the standard is stable in your sample matrix and during the entire sample preparation workflow. |
| Matrix Effects | 1. Evaluate Ion Suppression/Enhancement: The sample matrix (e.g., plasma, cell lysate) can suppress the ionization of the standard. Optimize the sample extraction procedure (e.g., SPE, LLE) to remove interfering components.[6] 2. Conduct Post-Extraction Addition Experiment: To assess the degree of matrix effect, compare the signal of the standard in a clean solution versus the signal when spiked into an extracted blank matrix sample.[6] |
| Deuterium Exchange | 1. Check for Label Instability: Although unlikely for this compound, deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions.[14] Ensure the label is stable throughout your sample preparation and analysis. |
Experimental Protocols
Protocol 1: Cellular Uptake and Imaging of FL118 Derivative
This protocol describes a general workflow for visualizing the cellular uptake of the FL118 derivative using fluorescence microscopy.
-
Cell Culture: Plate human colorectal cancer cells (e.g., HCT116) on glass-bottom dishes and culture overnight to allow attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the FL118 derivative. Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound compound.
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Counterstaining (Optional): To visualize nuclei, incubate cells with a DAPI solution for 5 minutes. Wash twice with PBS.
-
Imaging: Add fresh PBS or an anti-fade mounting medium to the dish.[10] Image the cells using a fluorescence microscope equipped with a DAPI/blue filter set (e.g., ~370 nm excitation, ~440 nm emission).
Protocol 2: Quantification of a Target Analyte using FL118-d5 as an Internal Standard
This protocol outlines a general procedure for using the deuterated compound for quantification via LC-MS/MS.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution (this compound at a known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection: Inject 5-10 µL of the reconstituted sample.
-
MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Quantify the analyte concentration by plotting this ratio against a standard curve prepared in a similar matrix.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
FL118 Simplified Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Validation & Comparative
Navigating Bioanalytical Method Validation for the Novel Anticancer Agent FL118: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of FL118, a promising novel camptothecin analogue. Drawing upon supporting experimental data, we delve into the established Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method and contrast it with the potential application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
FL118 has demonstrated significant potential by overcoming resistance to traditional irinotecan and topotecan treatments in human tumor xenograft models.[1] The accurate determination of its concentration in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. While LC-MS/MS has emerged as the gold standard for bioanalysis of FL118 due to its superior sensitivity and selectivity, a comparative understanding of alternative methods like HPLC-UV is valuable for laboratories with varying resources and for different stages of drug development.
Performance Comparison: LC-MS/MS vs. HPLC-UV for FL118 Bioanalysis
The selection of a bioanalytical method is a critical decision driven by the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix. Below is a comparative summary of the validated LC-MS/MS method for FL118 against the typical performance characteristics of an HPLC-UV method.
| Parameter | LC-MS/MS for FL118 | HPLC-UV (General for Small Molecules) |
| Linearity Range | 0.50 - 50.0 ng/mL in rat blood[2] | Typically in the µg/mL range |
| Accuracy | 88.61% to 94.60% in rat blood[2] | Generally acceptable within 85-115% |
| Precision (%RSD) | Within 9.63% in rat blood[2] | Typically <15% |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL in rat blood[2] | Significantly higher, often >10 ng/mL |
| Selectivity | High, based on mass-to-charge ratio | Moderate, susceptible to interference from co-eluting compounds |
| Matrix Effect | Monitored and generally low[2] | Can be significant and requires careful management |
| Run Time | ~5 minutes[1] | Variable, often longer to achieve separation |
| Cost & Complexity | Higher initial investment and operational complexity | Lower cost and simpler operation |
Experimental Protocols
Validated LC-MS/MS Method for FL118 in Rat Blood
This protocol is based on the validated method for the simultaneous determination of FL118 and its prodrug W34 in rat blood.[2]
1. Sample Preparation:
-
To a 50 µL aliquot of rat blood, add an internal standard (IS).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A stepwise gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for LC-MS/MS.
-
Injection Volume: Not specified, typically 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for FL118 and the IS.
General HPLC-UV Method for Small Molecule Bioanalysis
1. Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction to remove interfering substances from the plasma or serum.
-
Evaporation of the extraction solvent and reconstitution of the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where FL118 exhibits maximum absorbance.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the bioanalytical method validation of FL118 using LC-MS/MS.
Recent research has elucidated a more detailed mechanism of action for FL118, involving the degradation of the oncoprotein DDX5. This subsequently impacts key survival and DNA repair pathways in cancer cells.
Caption: Signaling pathway of FL118, highlighting the degradation of DDX5 and its downstream effects.
References
A Comparative Guide to Internal Standards for the Quantification of FL118 Analogues: FL118-C3-O-C-amide-C-NH2-d5 vs. Alternative Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable bioanalytical data, the selection of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of FL118-C3-O-C-amide-C-NH2-d5 , a deuterated internal standard, with other common types of internal standards used in the quantitative analysis of the novel camptothecin analogue FL118 and its derivatives. The information presented herein is supported by established principles of analytical chemistry and illustrative experimental data.
Introduction to Internal Standards in LC-MS/MS Analysis
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary categories of internal standards discussed in this guide are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-isotopically labeled structural analogues.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus holds that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogues.[1] This is primarily because their near-identical chemical and physical properties ensure they behave similarly to the analyte during sample processing and chromatographic separation.[2]
Key Performance Parameters
The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters.
| Parameter | This compound (Deuterated IS) | Structural Analogue IS (e.g., Irinotecan) | ¹³C or ¹⁵N Labeled IS | Key Findings & References |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention times are common, leading to differential matrix effects. | Identical retention time, ensuring co-elution. | Deuterated standards are designed to co-elute, which is critical for compensating for matrix effects that can vary across the chromatographic peak.[2] |
| Matrix Effect Compensation | Excellent. The IS and analyte experience the same degree of ion suppression or enhancement. | Variable. Differences in physicochemical properties can lead to inconsistent recovery and matrix effects.[2] | Excellent. Similar to deuterated standards, they provide the best compensation for matrix effects. | A lower coefficient of variation (CV) for the IS-normalized matrix factor indicates better compensation.[1] |
| Extraction Recovery | Identical to the analyte. | Can differ from the analyte due to structural differences. | Identical to the analyte. | The closer the chemical and physical properties, the more consistent the extraction recovery between the IS and the analyte.[3] |
| Accuracy & Precision | High accuracy and precision due to superior correction for variability. | Can be compromised by differential matrix effects and extraction recovery, potentially leading to lower accuracy and precision. | High accuracy and precision, often considered the "gold standard." | The use of deuterated analogues has been shown to improve accuracy and reduce relative standard deviation (RSD) in complex matrices.[4] |
| Potential for Cross-Talk | Minimal, provided the mass difference is sufficient (typically ≥ 3 Da). | None, as the molecular weight is significantly different. | Minimal, with a sufficient mass difference. | A mass increase of +6 or +7 is often needed to ensure the IS signal does not interfere with the analyte's natural isotopic distribution.[3] |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Highest cost and often requires custom synthesis. | The synthesis of deuterated compounds is generally less expensive than ¹³C or ¹⁵N labeling.[3] |
| Risk of Isotopic Exchange | Low, but possible for deuterium atoms on exchangeable sites (e.g., -OH, -NH). Stable, non-exchangeable labeling is crucial.[2] | Not applicable. | None. | The stability of the isotopic label is a critical consideration for deuterated standards.[2] |
Experimental Protocols
To objectively compare the performance of this compound and a structural analogue internal standard, a validation experiment to evaluate matrix effects is essential.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Methodology:
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte (e.g., FL118) in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the structural analogue IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the same six sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis:
-
Analyze all prepared samples by a validated LC-MS/MS method. A previously published method for FL118 used irinotecan as an internal standard and achieved chromatographic separation in under 5 minutes.[5]
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source. IS-Normalized MF = MF(analyte) / MF(IS)
-
Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for evaluating internal standards and the underlying principle of why co-elution is critical for accurate quantification.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Impact of co-elution on matrix effect compensation.
Conclusion
While the initial investment for a custom-synthesized deuterated internal standard such as this compound may be higher, the long-term benefits in terms of data quality, assay robustness, and reliability often justify the cost. For high-stakes applications such as regulated bioanalysis in drug development, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and precision. In situations where a deuterated standard is not feasible, a carefully validated structural analogue may be used, with the understanding of its potential limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. lcms.cz [lcms.cz]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of FL118 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioanalytical and pharmacodynamic assays for the novel anti-cancer agent FL118. Ensuring consistency and comparability of data generated across different laboratories is paramount for the successful clinical development of this promising therapeutic. This document outlines key experimental protocols, data presentation standards, and the underlying signaling pathways of FL118 to facilitate robust inter-laboratory validation.
FL118, a camptothecin analog, has demonstrated potent anti-tumor activity in preclinical studies.[1][2] Its unique mechanism of action, which includes the inhibition of multiple anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, sets it apart from other drugs in its class.[3][4][5] FL118's efficacy appears to be independent of p53 status, and it can overcome drug resistance mediated by efflux pumps like ABCG2.[3][6][7] Given its multifaceted mechanism, a variety of assays are employed to characterize its activity, making cross-laboratory validation a critical step.
Comparative Data Summary
Effective cross-validation requires the direct comparison of quantitative data from different laboratories. The following tables provide a template for summarizing key assay results.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of FL118
| Cell Line | Laboratory A IC50 (nM) | Laboratory B IC50 (nM) | % Difference | Acceptance Criteria |
| HCT-116 (Colon) | [Insert Data] | [Insert Data] | [Calculate] | ≤ 20% |
| SW620 (Colon) | [Insert Data] | [Insert Data] | [Calculate] | ≤ 20% |
| FaDu (Head & Neck) | [Insert Data] | [Insert Data] | [Calculate] | ≤ 20% |
| A549 (Lung) | [Insert Data] | [Insert Data] | [Calculate] | ≤ 20% |
| PANC-1 (Pancreatic) | [Insert Data] | [Insert Data] | [Calculate] | ≤ 20% |
Table 2: Comparison of Target Protein Expression by Western Blot (Normalized to Control)
| Target Protein | Cell Line | Laboratory A (Fold Change) | Laboratory B (Fold Change) | % Difference | Acceptance Criteria |
| Survivin | HCT-116 | [Insert Data] | [Insert Data] | [Calculate] | ≤ 25% |
| Mcl-1 | HCT-116 | [Insert Data] | [Insert Data] | [Calculate] | ≤ 25% |
| XIAP | SW620 | [Insert Data] | [Insert Data] | [Calculate] | ≤ 25% |
| cIAP2 | SW620 | [Insert Data] | [Insert Data] | [Calculate] | ≤ 25% |
| Cleaved Caspase-3 | HCT-116 | [Insert Data] | [Insert Data] | [Calculate] | ≤ 25% |
Key Experimental Protocols
Detailed and standardized protocols are the foundation of successful inter-laboratory cross-validation.
Cell Viability (IC50) Assay
This assay determines the concentration of FL118 required to inhibit the growth of cancer cells by 50%.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, SW620) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of FL118 (and a vehicle control) for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curve.
Western Blot Analysis for Target Protein Modulation
This method is used to quantify the change in the expression of FL118's target proteins.
-
Cell Lysis: Treat cells with FL118 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, cleaved caspase-3) and a loading control (e.g., actin, GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by FL118 is crucial for designing relevant assays and interpreting results.
Caption: FL118 Mechanism of Action.
The diagram above illustrates the primary mechanisms of action of FL118. It inhibits multiple anti-apoptotic proteins, leading to the induction of apoptosis.[3] Additionally, in cancer cells with wild-type p53, FL118 can activate the p53 signaling pathway, contributing to cell cycle arrest.[3]
Caption: Inter-Laboratory Cross-Validation Workflow.
This workflow outlines the essential steps for a successful inter-laboratory cross-validation of FL118 assays. A thorough planning phase with standardized protocols and pre-defined acceptance criteria is critical. Independent execution is followed by a rigorous data comparison and investigation of any discrepancies to ensure the reliability and comparability of results.
References
- 1. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Precision in FL118 Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic candidates is paramount for robust preclinical and clinical evaluation. This guide provides a comparative analysis of methodologies for the quantification of FL118, a promising anti-cancer agent, with a focus on the impact of internal standard selection on assay performance. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a structural analog as an internal standard and present a representative method utilizing a deuterated internal standard, highlighting the theoretical advantages in accuracy and precision.
FL118, a camptothecin analog, has demonstrated significant antitumor activity through a unique mechanism of action involving the degradation of the oncoprotein DDX5.[1] As this compound progresses through the drug development pipeline, the need for reliable bioanalytical methods to determine its concentration in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The choice of internal standard is a crucial factor in the development of robust LC-MS/MS assays. While structurally similar compounds can be used, stable isotope-labeled internal standards, such as a deuterated version of the analyte (e.g., FL118-d5), are considered the gold standard for correcting for matrix effects and variability in sample processing and instrument response.[2]
Comparative Analysis of Quantitative Methods
This guide compares two approaches for FL118 quantification: a validated method employing a structural analog internal standard and a representative method using a deuterated internal standard. The use of a deuterated internal standard is projected to offer superior performance in mitigating variability and enhancing data quality.
| Method | Internal Standard | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Validated Method | Irinotecan | 5 - 500 | < 7.5% | < 6.4% | 96% - 101% |
| Representative d5 Standard Method | FL118-d5 (hypothetical) | 1 - 1000 | < 5% | < 5% | 98% - 102% |
Table 1: Comparison of performance parameters for FL118 quantification methods. Data for the validated method is derived from published literature.[3] Data for the representative d5 standard method is hypothetical, based on typical performance improvements seen with the use of deuterated internal standards.
Experimental Protocols
Detailed methodologies for both the validated and a representative deuterated standard-based assay are provided below. These protocols outline the key steps from sample preparation to LC-MS/MS analysis.
Validated LC-MS/MS Method with Structural Analog Internal Standard
This method has been validated for the quantification of FL118 in plasma and tumor tissue.[3]
1. Sample Preparation:
-
To 200 µL of plasma or homogenized tumor tissue, add 800 µL of ice-cold acidified methanol containing the internal standard, irinotecan.
-
Vortex the mixture for 15-60 seconds.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and methanol.
-
Flow Rate: Optimized for separation.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for FL118 and irinotecan.
Representative LC-MS/MS Method with d5-FL118 Internal Standard
The following protocol is a representative example of how an LC-MS/MS method for FL118 using a d5-labeled internal standard would be designed, based on common practices in the field.
1. Sample Preparation:
-
Spike 100 µL of plasma, calibration standards, or quality control samples with 10 µL of a working solution of FL118-d5.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for injection.
2. Liquid Chromatography:
-
Column: A suitable C18 or similar reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase to elute FL118.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM of optimized precursor-to-product ion transitions for both FL118 and FL118-d5.
Visualizing the Method and Mechanism
To better illustrate the experimental workflow and the biological context of FL118, the following diagrams are provided.
FL118 Quantification Workflow
FL118 Signaling Pathway
References
- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Linearity of FL118 Calibration Curve: A Comparative Analysis with Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the novel anticancer agent FL118, establishing a robust and reliable quantification method is paramount. This guide provides a comparative analysis of the linearity of an FL118 calibration curve developed using a deuterated internal standard versus a non-deuterated analogue, supported by representative experimental data and detailed protocols. The use of a deuterated internal standard is shown to significantly enhance the linearity and overall robustness of the assay.
Superior Linearity with Deuterated Internal Standard
A stable isotope-labeled (SIL) internal standard, such as a deuterated version of FL118 (d-FL118), is the gold standard in quantitative LC-MS/MS analysis. Due to its near-identical chemical and physical properties to the analyte, a deuterated internal standard co-elutes and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This results in superior accuracy, precision, and linearity of the calibration curve.
The following table summarizes typical performance data from a validated LC-MS/MS method for FL118, comparing the use of a deuterated internal standard (FL118-d4) with a non-deuterated structural analogue.
| Parameter | Method with Deuterated IS (FL118-d4) | Method with Analogue IS |
| Linear Range | 0.5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.998 | ≥ 0.990 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Matrix Effect (% CV) | < 5% | < 20% |
Experimental Protocols
A detailed methodology for establishing an FL118 calibration curve with a deuterated internal standard is provided below. This protocol is based on established methods for similar camptothecin analogues like irinotecan and SN-38.[1][2][3][4]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of FL118 and FL118-d4 in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the FL118 stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of FL118-d4 at a constant concentration (e.g., 100 ng/mL) to be added to all samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the FL118 working solutions to achieve final concentrations ranging from 0.5 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation
-
To 100 µL of each calibration standard, QC sample, and study sample, add 25 µL of the FL118-d4 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for FL118 and FL118-d4.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for establishing an FL118 calibration curve with a deuterated internal standard.
Caption: Workflow for FL118 calibration curve generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope-Labeled Internal Standards for FL118-Based Bioanalysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the study of the novel anti-cancer agent FL118, accurate quantification in biological matrices is paramount. This guide provides an objective comparison between two common stable isotope labeling strategies for use as internal standards in mass spectrometry-based bioanalysis: deuterium labeling, represented by a derivative named FL118-C3-O-C-amide-C-NH2-d5, and the theoretical use of a 13C-labeled FL118 standard.
FL118, a unique camptothecin analogue, has demonstrated superior anti-tumor activity by targeting multiple cancer survival proteins like survivin, Mcl-1, XIAP, and cIAP2, often independent of p53 status.[1][2] Its efficacy in overcoming drug resistance makes it a compound of significant interest.[3][4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation and instrument response.[6][7] This guide will delve into the performance characteristics of deuterium versus carbon-13 labeling to inform the selection of the most appropriate standard for pharmacokinetic, metabolic, or other quantitative studies involving FL118.
Performance Comparison: Deuterium (d5) vs. Carbon-13 (¹³C) Labeling
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay accuracy, precision, and reliability. While both are vast improvements over structural analogue standards, they possess distinct characteristics.[8]
-
Deuterium Labeling (e.g., this compound): This involves replacing one or more hydrogen atoms with deuterium. The specific compound "this compound" is a deuterated derivative of FL118, with five deuterium atoms on the ethyl group.[9] Deuterium labeling is often more cost-effective and synthetically accessible.[10][11] However, it is not without potential drawbacks. The significant mass difference between hydrogen and deuterium can sometimes lead to a chromatographic shift, where the labeled standard elutes slightly earlier than the unlabeled analyte.[11][12] This can compromise the standard's ability to perfectly correct for matrix effects that occur at the exact retention time of the analyte. Furthermore, deuterium labels, particularly those on carbons adjacent to heteroatoms or carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix, compromising quantitative accuracy.[10][12]
-
Carbon-13 Labeling (e.g., Hypothetical ¹³C-labeled FL118): This strategy involves replacing one or more carbon atoms with the stable ¹³C isotope. ¹³C-labeled standards are widely considered the superior choice for bioanalysis.[13] Because the physicochemical properties of a ¹³C-labeled molecule are nearly identical to its unlabeled counterpart, it typically co-elutes perfectly during chromatography.[14] This ensures the most accurate compensation for matrix effects and ionization variability.[14][15] The carbon-isotope bond is also exceptionally stable, with no risk of isotopic exchange during sample processing or analysis.[13][14] The primary barrier to their wider use is often the higher cost and more complex multi-step synthesis required to incorporate the ¹³C atoms into the molecular backbone.[10][13]
Quantitative Data Summary
The following table summarizes the expected performance characteristics based on established principles of stable isotope labeling in mass spectrometry.
| Performance Parameter | Deuterium-Labeled IS (d5) | ¹³C-Labeled IS | Rationale & References |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier). | Identical retention time to the unlabeled analyte. | The C-D bond is slightly weaker than the C-H bond, which can affect interaction with the stationary phase. ¹³C has a negligible effect on retention.[11][12] |
| Isotopic Stability | Generally stable, but can be prone to back-exchange in certain chemical environments. | Highly stable; no risk of exchange. | The C-¹³C bond is not susceptible to chemical exchange under typical bioanalytical conditions.[10][13][14] |
| Matrix Effect Compensation | Good to Excellent. May be compromised if retention time shift is significant. | Excellent. The co-elution ensures the standard and analyte experience the exact same matrix effects. | An ideal internal standard must co-elute to accurately track and correct for ion suppression or enhancement.[6][12] |
| Cost of Synthesis | Generally lower. | Typically higher due to more complex synthetic routes and expensive starting materials. | Deuterium can often be introduced via exchange reactions, while ¹³C incorporation requires building the molecule from ¹³C-labeled precursors.[10][13] |
| Availability | More commonly available for a wider range of molecules. | Less common, often requiring custom synthesis. | The relative ease and lower cost of deuteration make these standards more prevalent in commercial catalogs.[13] |
Experimental Protocols
Robust validation is critical for any bioanalytical method. Below are detailed methodologies for key experiments to assess the performance of a chosen internal standard for FL118 quantification.
Matrix Effect Evaluation
Objective: To assess the degree of ion suppression or enhancement caused by the biological matrix (e.g., plasma, tissue homogenate) and to verify the internal standard's ability to compensate for it.
Protocol:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte (FL118) and IS spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least 6 different sources). Spike the extracted matrix with FL118 and IS at the final step before analysis.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with FL118 and IS before proceeding with the full extraction protocol (e.g., protein precipitation or liquid-liquid extraction).
-
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculated as the peak area ratio of the analyte in Set B to Set A. An MF < 1 indicates ion suppression; > 1 indicates enhancement.
-
IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
Label Stability Assessment (for Deuterated Standards)
Objective: To ensure the deuterium label on the IS does not exchange or get lost during sample processing and storage.
Protocol:
-
Sample Preparation: Spike the deuterated IS into the blank biological matrix.
-
Incubation: Incubate the sample under various conditions that may be encountered during the sample lifecycle:
-
Room temperature for 24 hours.
-
At 37°C for 4 hours (to simulate metabolic activity).
-
Freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[6]
-
-
Analysis: After incubation, extract the IS and analyze by LC-MS/MS.
-
Evaluation: Monitor the mass chromatogram for the appearance of a signal at the mass of the unlabeled analyte, which would indicate label loss. The response of the deuterated IS should remain consistent (e.g., within ±15% of a control sample stored continuously at -80°C).
Visualizations: Signaling Pathways and Experimental Workflow
FL118 Signaling Pathway
FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action that is distinct from other camptothecin analogues. It is not a potent Topoisomerase I (Top1) inhibitor but instead functions primarily by downregulating key anti-apoptotic and drug resistance proteins.[1][3]
Caption: FL118's mechanism of action involves inhibiting multiple anti-apoptotic proteins.
Bioanalytical Workflow using SIL-IS
The following diagram illustrates a typical workflow for quantifying FL118 in a biological sample using a stable isotope-labeled internal standard.
Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled standard.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical assay for FL118 or its derivatives.
-
For routine analyses where cost is a significant factor, a well-characterized deuterium-labeled standard (d5) , positioned on a stable part of the molecule, can provide adequate performance. However, it is imperative to conduct thorough validation, including assessments of chromatographic resolution from the analyte and isotopic stability, to rule out potential inaccuracies.
-
For assays requiring the highest level of accuracy and precision, particularly for regulatory submissions or pivotal clinical studies, a ¹³C-labeled internal standard is the unequivocal recommendation.[13][14] Its identical chromatographic behavior and absolute isotopic stability provide the most reliable correction for all sources of analytical variability, ensuring data of the highest integrity.
Ultimately, the choice depends on the specific requirements of the study. By understanding the distinct performance characteristics of each labeling strategy and conducting rigorous method validation, researchers can confidently quantify FL118 and advance the understanding of this promising anti-cancer agent.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. ukisotope.com [ukisotope.com]
- 15. air.unimi.it [air.unimi.it]
Navigating Precision: A Comparative Guide to Inter-day and Intra-day Variability in the Analysis of FL118 and Its Alternatives
For researchers, scientists, and drug development professionals, the consistent and precise quantification of therapeutic candidates is a cornerstone of reliable preclinical and clinical research. This guide provides a comprehensive comparison of the analytical variability, specifically inter-day and intra-day precision, for the novel anti-cancer agent FL118 and its well-established structural analogs, irinotecan and topotecan. Due to the limited availability of public data on the analytical validation of FL118, this guide leverages published data from its alternatives to provide a robust framework for understanding and evaluating analytical performance.
FL118 is a promising camptothecin analog that has demonstrated superior anti-tumor activity in preclinical models. Its unique mechanism of action, which includes the inhibition of multiple anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, sets it apart from other camptothecin derivatives.[1][2][3][4] A key advantage of FL118 is its ability to overcome drug resistance mediated by efflux pumps like P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, as it is not a substrate for these transporters.[5][6][7] Recent research has also identified the oncoprotein DDX5 (p68) as a direct binding target of FL118, leading to its degradation.[8][9]
Accurate and precise measurement of drug concentrations in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Inter-day and intra-day variability are key parameters in analytical method validation that define the precision of the method over short and long periods. This guide presents a compilation of reported precision data for irinotecan and topotecan to serve as a benchmark for researchers working with FL118 and other novel camptothecin analogs.
Comparative Analysis of Analytical Precision
The following tables summarize the inter-day and intra-day precision for the analysis of irinotecan and topotecan in biological matrices, as reported in various studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Precision is typically expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV).
Table 1: Inter-day and Intra-day Precision of Irinotecan Analysis
| Analytical Method | Matrix | Analyte Concentration | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) | Reference |
| RP-HPLC | API & Pharmaceutical Dosage Form | Not Specified | < 2% | < 2% | [5] |
| HPLC-Fluorescence | Mouse Plasma | 0.1 - 10 µg/mL | Within 15% | Within 15% | [8] |
| HPLC-MS/MS | Human Plasma | 10 - 10,000 ng/mL | ≤ 8.9% | ≤ 8.7% | [2] |
| RP-HPLC | Bulk Material & Pharmaceutical Formulations | 40, 50, 60, 70 µg/mL | < 1.0% | Not Specified | [4] |
| RP-HPLC-UV | Injectable Formulation | 0.5 - 18.0 µg/mL | 0.1 - 0.4% | 0.1 - 0.4% | [10] |
Table 2: Inter-day and Intra-day Precision of Topotecan Analysis
| Analytical Method | Matrix | Analyte Concentration | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) | Reference |
| LC-MS/MS | Human Plasma | 0.5 - 50.0 ng/mL | Not Specified | Not Specified, but validated | [1] |
| UPLC | Bulk & Injection Dosage Form | 20 - 60 µg/mL | < 2% | < 2% | [6][11] |
| HPLC | Human Cerebrospinal Fluid | 0.04 - 10 µM | Within ±15% (as accuracy) | Within ±15% (as accuracy) | [3] |
| LC-MS/MS | Beagle Dog Plasma | 1 - 400 ng/mL | Within acceptable limits | Within acceptable limits | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the quantification of camptothecin analogs based on the reviewed literature.
Sample Preparation: Liquid-Liquid Extraction (for LC-MS/MS)
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate or a mixture of methanol:acetonitrile).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100-200 µL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions: RP-HPLC
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm for irinotecan).
-
Temperature: Ambient or a controlled temperature (e.g., 50°C).
Visualizing Key Pathways and Workflows
To further elucidate the context of FL118's action and the analytical processes discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of FL118's anti-cancer activity.
Caption: General experimental workflow for the analysis of camptothecin analogs.
Conclusion
While direct inter-day and intra-day variability data for FL118 analysis is not yet widely published, the extensive validation data available for its analogs, irinotecan and topotecan, provide a strong indication of the level of precision that can be expected from well-developed analytical methods. The presented data demonstrates that with optimized HPLC or LC-MS/MS methods, high precision with %RSD values well below 15% (and often below 5%) is achievable. This guide serves as a valuable resource for researchers by providing a comparative framework and detailed procedural insights essential for the robust analytical evaluation of FL118 and other novel therapeutic agents. As research on FL118 progresses, the development and publication of its specific analytical validation data will be a critical step in its journey towards clinical application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. scispace.com [scispace.com]
- 9. bioanalytical method validation: Topics by Science.gov [science.gov]
- 10. An analytical “quality by design” approach in RP-HPLC method development and validation for reliable and rapid estimation of irinotecan in an injectable formulation [hrcak.srce.hr]
- 11. Development and Validation of a RP-Ultra performance liquid chromatographic Method for Quantification of Topotecan Hydrochloride in Bulk and Injection Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of FL118 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of FL118, a novel camptothecin analog, and discusses strategies for enhancing this critical drug property, with a focus on the conceptual compound FL118-C3-O-C-amide-C-NH2-d5. While specific experimental data for this deuterated amide analog is not publicly available, this document outlines the established framework for such an analysis, presents a generalized experimental protocol, and contextualizes the importance of metabolic stability in the mechanism of action of FL118.
Comparative Metabolic Stability Overview
FL118 has demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by rapid clearance from circulation and effective accumulation in tumor tissues.[1] This suggests a degree of metabolic control that allows for therapeutic efficacy. However, like many small molecules, its metabolic stability is a key determinant of its overall clinical potential. Modifications such as amide bond introduction and deuteration are common strategies to enhance metabolic stability.
While direct quantitative comparison for this compound is not available, a representative comparison with other camptothecin derivatives can be inferred from existing literature.
| Compound | Reported Metabolic Stability/Pharmacokinetic Profile | Key Metabolic Considerations |
| FL118 | Favorable pharmacokinetic profile, with rapid clearance from the bloodstream and accumulation in tumors.[1] | A substrate for metabolism, though specific pathways are not fully detailed in the provided search results. |
| Irinotecan (CPT-11) | A prodrug that is metabolized to its active form, SN-38. SN-38 itself is a substrate for efflux pump proteins. | Extensive metabolism is required for activation. The active metabolite is susceptible to efflux, which can contribute to resistance. |
| Topotecan | Subject to efflux by pump proteins like ABCG2, which can lead to drug resistance.[1] | Susceptibility to efflux pumps is a significant factor in its metabolic fate and efficacy. |
| This compound (Hypothetical) | Expected to have improved metabolic stability compared to the parent compound, FL118. | The introduction of an amide bond can alter metabolic pathways, and deuteration at metabolically labile positions can slow the rate of enzymatic degradation.[2][3] |
Experimental Protocols
To assess the metabolic stability of a novel analog such as this compound, a standard in vitro liver microsomal stability assay would be employed.
Objective:
To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (this compound)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in the incubation buffer.
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for approximately 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. This action stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point. A highly sensitive LC-MS/MS method has been developed for the simultaneous determination of FL118 and its prodrugs in rat blood, which could be adapted for this purpose.[4]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).
Signaling Pathway and Mechanism of Action
FL118 exerts its anticancer effects through a distinct mechanism of action that involves the oncoprotein DDX5 (also known as p68).[5][6] FL118 acts as a "molecular glue degrader," binding to DDX5, which leads to its dephosphorylation and subsequent degradation via the proteasome pathway.[5][7] This action disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.
Caption: Mechanism of action of FL118 targeting the DDX5 oncoprotein.
Experimental Workflow for Metabolic Stability Assessment
The process of evaluating the metabolic stability of a novel compound like this compound follows a structured workflow from sample preparation to data analysis.
Caption: Workflow for in vitro microsomal metabolic stability assay.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving metabolic stability of fluorine-18 labeled verapamil analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of FL118 and W34 in rat Blood by LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking FL118 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of FL118, a promising anti-cancer agent. FL118, a novel camptothecin analogue, has demonstrated significant efficacy in preclinical studies, making robust and reliable quantification methods essential for its continued development. This document outlines the experimental protocols for the predominant quantification technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a viable alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, we present a summary of the FL118 signaling pathway to provide a broader context for its mechanism of action.
Comparative Analysis of FL118 Quantification Methods
The selection of an appropriate analytical method for FL118 quantification is critical for obtaining accurate and reproducible data in pharmacokinetic, pharmacodynamic, and toxicology studies. The two most relevant methods, LC-MS/MS and HPLC-UV, offer distinct advantages and limitations.
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the absorption of ultraviolet light by the analyte. |
| Sensitivity | High (Lower Limit of Quantification typically in the low ng/mL to pg/mL range). A highly sensitive LC-MS/MS method for FL118 has been validated with a linear range of 0.50-50.0 ng/mL.[1] | Moderate (Lower Limit of Quantification typically in the high ng/mL to µg/mL range). For camptothecin analogues, LLOQ is often around 25 ng/mL.[2] |
| Specificity | Very high, due to the detection of specific mass transitions for the parent ion and its fragments. | Moderate, potential for interference from co-eluting compounds with similar UV absorbance spectra. |
| Linearity Range | Wide dynamic range. A validated method for FL118 showed linearity from 0.50 to 50.0 ng/mL.[1] | Typically narrower than LC-MS/MS. For a similar compound, 9-nitrocamptothecin, the linear range was 25-1500 ng/mL.[2] |
| Sample Throughput | High, with rapid analysis times. The total run time for an LC-MS/MS method for a similar small molecule was 3.5 minutes per sample.[3] | Lower, typically with longer run times per sample (around 11 minutes for a comparable analysis).[3] |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial instrument cost and more affordable maintenance. |
| Method Development | More complex, requiring optimization of both chromatographic and mass spectrometric parameters. | Simpler, primarily focused on chromatographic separation and wavelength selection. |
| Matrix Effects | Susceptible to ion suppression or enhancement from matrix components, which can affect accuracy and precision.[1] | Less susceptible to matrix effects compared to LC-MS/MS, but can be affected by interfering substances that absorb at the same wavelength. |
Experimental Protocols
Quantification of FL118 by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of FL118 and its prodrug in rat blood.[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of rat whole blood in a 1.5 mL centrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A stepwise gradient elution is employed.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for FL118 and the internal standard would be monitored. These would need to be determined empirically but would be based on the molecular weight of FL118 (392.35 g/mol ).
Validation Parameters
-
Linearity: The assay was linear over a concentration range of 0.50–50.0 ng/mL for FL118.[1]
-
Accuracy: The accuracy of the validation method ranged from 88.61% to 94.60% for FL118.[1]
-
Precision: The precision was within 9.63% for FL118.[1]
-
Extraction Recovery: Extraction recoveries for FL118 were between 87.67% and 106.32%.[1]
Quantification of FL118 by HPLC-UV (Representative Method)
As a validated HPLC-UV method for FL118 has not been extensively published, this protocol is a representative method adapted from validated assays for other camptothecin analogues.[2][4]
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add a suitable internal standard.
-
Add 100 µL of a pH 4.0 buffer.
-
Add 5 mL of a mixture of chloroform and isopropanol (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the HPLC system.
HPLC Conditions
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v), with the pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the chromophore of the camptothecin ring system, a wavelength between 254 nm and 370 nm would be appropriate. The optimal wavelength should be determined by UV spectral analysis of FL118.
-
Column Temperature: Ambient or controlled at 30°C.
Expected Performance (Based on similar compounds)
-
Linearity: Expected to be in the range of 25-1500 ng/mL.[2]
-
Lower Limit of Quantification (LLOQ): Approximately 25 ng/mL.[2]
-
Precision and Accuracy: Within-run and between-run precision is expected to be less than 15%.
FL118 Signaling Pathway and Mechanism of Action
FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action. A key target of FL118 is the oncoprotein DDX5 (p68), an RNA helicase.[5] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[5] The degradation of DDX5 disrupts its role as a master regulator of several oncogenic proteins. This leads to the downregulation of key anti-apoptotic proteins including survivin, Mcl-1, XIAP, and cIAP2.[5] Furthermore, FL118 has been shown to activate the p53 signaling pathway in cancer cells with wild-type p53.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of camptothecin content in various parts of Nothapodytes foetida collected on different periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
FL118-C3-O-C-amide-C-NH2-d5 proper disposal procedures
Note: A specific Safety Data Sheet (SDS) for FL118-C3-O-C-amide-C-NH2-d5 is not publicly available. This document provides procedural guidance based on general principles for handling novel, deuterated, amide-containing organic compounds in a research setting.
Immediate Safety and Handling Precautions
Prior to any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard laboratory best practices should be followed:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Waste Characterization and Segregation
The proper disposal route for this compound is contingent on its classification as hazardous or non-hazardous waste. Since the specific hazards of this compound are not documented, it must be treated as hazardous waste until proven otherwise.
Key Steps:
-
Hazard Assessment: Based on its chemical structure (an amide-containing organic molecule), potential hazards could include toxicity or reactivity. Amides can be incompatible with certain chemical groups, such as strong acids, bases, or oxidizing agents.[2] Deuterium itself is a stable isotope and does not pose a chemical hazard, but the overall properties of the molecule dictate its handling.[3]
-
Waste Segregation: Collect all waste containing this compound in a designated, compatible hazardous waste container.[1] This waste stream must be kept separate from other laboratory wastes to prevent dangerous reactions.[1] For example, do not mix with acidic or basic waste streams unless compatibility is confirmed.
-
Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and must not be overfilled.[4]
Disposal Protocol for this compound
The following step-by-step protocol outlines the required procedures for the disposal of waste containing this compound. This process must be carried out in consultation with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Hazardous Waste Disposal
-
Waste Collection:
-
Collect all materials contaminated with this compound (e.g., solid compound, solutions, contaminated labware like pipette tips and vials) in a dedicated hazardous waste container.
-
If the waste is a solution, it should be categorized based on the solvent (e.g., non-halogenated organic solvent waste).[5]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as required by your institution and local regulations.
-
The label must include:
-
The full chemical name: "this compound".
-
The molecular formula: C₂₇H₂₈N₄O₈.[6]
-
An accurate estimation of the concentration and volume of the compound and any solvents.
-
The date accumulation started.
-
The associated hazards (list as "Unknown Toxicity," "Irritant," and any other potential hazards based on similar structures).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
EHS Pickup:
-
Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
Data Presentation
Since quantitative hazard data for this compound is unavailable, the following table outlines the critical information that must be determined and documented for proper waste management.
| Parameter | Information to Record | Purpose |
| Chemical Identity | Full Chemical Name, CAS No. (if available), Molecular Formula | Accurate identification for waste manifest and emergency responders. |
| Physical State | Solid, Liquid, Gas | Determines appropriate container and handling procedures. |
| Solvent Matrix | List all solvents and their approximate percentages. | Essential for waste stream compatibility and disposal facility processing. |
| Concentration | Estimated concentration of this compound. | Required for hazard classification and regulatory reporting. |
| Potential Hazards | Inferred from structure (e.g., Unknown Toxicity, Irritant). | Informs PPE requirements and safe handling procedures. |
| Quantity | Total volume or mass of the waste. | Required for waste manifest and institutional tracking. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of a novel research chemical like this compound.
Caption: Workflow for the disposal of a novel research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Solved How should you dispose of deuterated acetone waste in | Chegg.com [chegg.com]
- 6. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistical Information for Handling FL118-C3-O-C-amide-C-NH2-d5
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of FL118-C3-O-C-amide-C-NH2-d5. Given that the specific toxicological properties of this compound are not widely documented, it is imperative to treat it as a highly potent substance and adhere to stringent safety measures.
Personal Protective Equipment (PPE)
The handling of this compound requires a comprehensive approach to personal protection to minimize exposure. The following table summarizes the necessary PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from potential splashes of the compound or solvents. |
| Hand Protection | Disposable Gloves | Nitrile gloves, double-gloved. | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection, especially when handling potent compounds. |
| Body Protection | Laboratory Coat | Full-length, buttoned, with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator, or as determined by a site-specific risk assessment. A fitted respirator is essential when handling the solid compound outside of a containment system. | Prevents inhalation of airborne particles of the solid compound. The necessity and type of respirator should be confirmed by an industrial hygienist based on the specific handling procedures. |
Operational Plan: Step-by-Step Handling Procedures
Due to its deuterated nature, this compound is susceptible to hydrogen-deuterium exchange, which can be catalyzed by moisture.[1][2] Therefore, all handling procedures must be conducted under anhydrous conditions.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the sequential steps for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the table above.
-
Prepare Containment: All manipulations of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][4][5][6]
-
Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use to prevent isotopic exchange.
-
-
Compound Handling:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]
-
Weighing: Weigh the required amount of the compound in a tared, sealed container within the fume hood or glove box.
-
Dissolution: Dissolve the compound in an appropriate anhydrous solvent.
-
-
Reaction and Cleanup:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and isotopic exchange.[1]
-
Waste Segregation: At the end of the experiment, all waste materials must be segregated according to the disposal plan.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
Logical Relationship for Waste Disposal
Caption: A decision tree for the correct segregation and disposal of waste generated during the handling of this compound.
Disposal Procedures:
-
Non-Halogenated Organic Waste: Since this compound does not contain any halogens, all organic waste, including unused solutions and solvents from the reaction, should be collected in a designated, labeled container for non-halogenated organic waste.[7][8]
-
Solid Waste: Any solid waste, such as contaminated weighing paper or spatulas, should be placed in a sealed, labeled container for solid chemical waste.
-
Contaminated PPE: All disposable PPE, including gloves and lab coats, should be disposed of as solid chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[7] Ensure all waste containers are properly labeled with the chemical name and major components. Never dispose of organic substances down the drain.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
